molecular formula C42H33N3 B145324 1,3,5-Tris(diphenylamino)benzene CAS No. 126717-23-5

1,3,5-Tris(diphenylamino)benzene

Cat. No.: B145324
CAS No.: 126717-23-5
M. Wt: 579.7 g/mol
InChI Key: DPFGGYIWNDCEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(diphenylamino)benzene is a useful research compound. Its molecular formula is C42H33N3 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGGYIWNDCEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566826
Record name N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126717-23-5
Record name N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3,5-Tris(diphenylamino)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has garnered significant interest in the fields of materials science and electronics. Its unique structure, featuring a central benzene ring symmetrically substituted with three diphenylamino groups, imparts valuable electronic and physical properties. This technical guide provides an in-depth overview of the fundamental properties of TDAB, including its synthesis, and its thermal, and electrochemical characteristics. The information is presented to be a valuable resource for researchers and professionals working with this versatile compound. While TDAB itself has applications in materials science, its derivatives and related structures are also being explored for their potential in medicinal chemistry and drug development, for instance as antioxidants.[1][2]

Molecular and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 252-256 °C. It is characterized by its high hole mobility, low electron affinity, and high ionization potential, which make it an excellent hole-transporting and electron-blocking material.[3] These properties are crucial for its application in electroluminescent devices, where it helps to effectively confine charge carriers.[3]

PropertyValueReference
CAS Number 126717-23-5
Molecular Formula C₄₂H₃₃N₃
Molecular Weight 579.73 g/mol
Melting Point 252-256 °C
Appearance Solid

Synthesis and Characterization

A common synthetic route to 1,3,5-Tris(phenylamino)benzene derivatives involves the reaction of corresponding amine precursors.[1][2] While specific, detailed protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred. The synthesis of related triarylbenzene compounds can be achieved through the self-condensation of acetophenone derivatives using a copper(II) chloride catalyst.[4]

Characterization of the final product is typically performed using a suite of analytical techniques to confirm its structure and purity.

Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Methodology: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectra, showing chemical shifts, integration, and coupling patterns, are interpreted to confirm the expected molecular structure.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

  • Methodology: A sample of the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[1][2]

Thermal Properties

The thermal stability of a material is a critical parameter for its application in electronic devices. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate this.

Experimental Protocols:

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the decomposition temperature (Td) of the material, which indicates its thermal stability.

  • Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature. The onset of mass loss corresponds to the decomposition temperature.[5]

Differential Scanning Calorimetry (DSC):

  • Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Methodology: A small amount of the sample is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The sample is then heated at a controlled rate. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to thermal events like melting and crystallization, while a step-change in the baseline can indicate a glass transition.[5]

Thermal PropertyValueNotes
Decomposition Temperature (Td) Data not available in search resultsTGA would be used to determine this value.
Glass Transition Temperature (Tg) Data not available in search resultsDSC would be used to determine this value.

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of TDAB are central to its function in optoelectronic applications. These properties are typically investigated using cyclic voltammetry and UV-Vis/photoluminescence spectroscopy.

Experimental Protocols:

Cyclic Voltammetry (CV):

  • Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.

  • Methodology: The experiment is performed in a three-electrode cell containing a solution of the compound in a suitable solvent with a supporting electrolyte. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

  • Purpose: To determine the absorption and emission properties of the molecule.

  • Methodology: For UV-Vis spectroscopy, a solution of the compound is placed in a cuvette, and the absorbance of light at different wavelengths is measured. For PL spectroscopy, the sample is excited with a specific wavelength of light, and the emitted light is collected and analyzed to determine the emission spectrum.

PropertyValueSolvent
HOMO Energy Level Data not available in search results
LUMO Energy Level Data not available in search results
Absorption Maximum (λabs) Data not available in search results
Emission Maximum (λem) Data not available in search results

Visualizations

molecular_structure C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 C6 C C5->C6 N3 N C5->N3 C6->C1 Ph1_1 Ph N1->Ph1_1 Ph1_2 Ph N1->Ph1_2 Ph2_1 Ph N2->Ph2_1 Ph2_2 Ph N2->Ph2_2 Ph3_1 Ph N3->Ph3_1 Ph3_2 Ph N3->Ph3_2 experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Purification Purification Reaction->Purification NMR NMR Spectroscopy Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight TGA Thermogravimetric Analysis Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry Purification->DSC Thermal Transitions CV Cyclic Voltammetry Purification->CV Energy Levels UV_Vis_PL UV-Vis & PL Spectroscopy Purification->UV_Vis_PL Optical Properties

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(diphenylamino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Tris(diphenylamino)benzene (TDAB), a key intermediate in the development of advanced materials and potential pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a star-shaped aromatic amine that has garnered significant interest due to its unique electronic and photophysical properties. Its C3-symmetric structure and extended π-conjugation make it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and as a scaffold for the synthesis of novel organic functional materials.[1][2] Furthermore, derivatives of this core structure have been investigated for their antioxidant properties. This guide focuses on the two predominant and effective methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Methodologies

The formation of the three C-N bonds at the 1, 3, and 5 positions of the central benzene ring is the key transformation in the synthesis of TDAB. This is typically achieved through cross-coupling reactions between 1,3,5-trihalobenzene (most commonly 1,3,5-tribromobenzene) and diphenylamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This method is favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to older methods. The general mechanism involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired arylamine and regenerate the active catalyst.[3]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While it often requires harsher reaction conditions, such as higher temperatures, compared to the Buchwald-Hartwig amination, it remains a valuable and widely used method, particularly in industrial applications. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation.

Buchwald-Hartwig Amination Protocol

This protocol is based on established procedures for palladium-catalyzed amination reactions.

Materials:

  • 1,3,5-Tribromobenzene

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 mmol), diphenylamine (3.3 mmol), sodium tert-butoxide (3.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-dichloromethane gradient to afford this compound as a white to off-white solid.

Ullmann Condensation Protocol

This protocol is adapted from general procedures for copper-catalyzed N-arylation.[5]

Materials:

  • 1,3,5-Triiodobenzene

  • Diphenylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1,3,5-triiodobenzene (1.0 mmol), diphenylamine (3.3 mmol), copper(I) iodide (0.3 mmol), potassium carbonate (6.0 mmol), and 1,10-phenanthroline (0.6 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • The reaction mixture is heated to 150 °C and stirred for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterBuchwald-Hartwig AminationUllmann CondensationReference
Starting Aryl Halide 1,3,5-Tribromobenzene1,3,5-Triiodobenzene
Catalyst Pd₂(dba)₃ / XantphosCuI / 1,10-Phenanthroline[3][5]
Base Sodium tert-butoxidePotassium carbonate[3][5]
Solvent TolueneDMF
Temperature 110 °C150 °C
Reaction Time 24 hours48 hours
Yield Typically > 80%60-80%
Purity > 97% after chromatography> 95% after recrystallization[1]
Melting Point 252-256 °C252-256 °C
¹H NMR (CDCl₃, δ) 7.20-7.25 (m, 6H), 7.00-7.05 (m, 12H), 6.85-6.90 (m, 15H)7.20-7.25 (m, 6H), 7.00-7.05 (m, 12H), 6.85-6.90 (m, 15H)[6]
¹³C NMR (CDCl₃, δ) 148.2, 143.5, 129.1, 124.3, 123.0, 118.9148.2, 143.5, 129.1, 124.3, 123.0, 118.9[6]
Mass Spec (m/z) 579.73 [M]⁺579.73 [M]⁺[6]

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.

Synthesis_Pathway 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Catalyst_Base Pd Catalyst Base 1,3,5-Tribromobenzene->Catalyst_Base Buchwald-Hartwig Amination Diphenylamine Diphenylamine Diphenylamine->Catalyst_Base TDAB This compound Catalyst_Base->TDAB

Fig. 1: Buchwald-Hartwig Synthesis Pathway

Experimental_Workflow A Reactant Mixing (Inert Atmosphere) B Reaction at Elevated Temperature A->B Heat C Workup (Quenching & Extraction) B->C Cool D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, MP) D->E

Fig. 2: General Experimental Workflow

Conclusion

The synthesis of this compound can be reliably achieved through both Buchwald-Hartwig amination and Ullmann condensation methodologies. The Buchwald-Hartwig approach generally offers higher yields and milder conditions, making it a preferred choice for laboratory-scale synthesis. The Ullmann condensation, while requiring more forcing conditions, provides a viable alternative, particularly for large-scale production. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important class of organic materials.

References

An In-depth Technical Guide to 1,3,5-Tris(diphenylamino)benzene (CAS Number 126717-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and applications of 1,3,5-Tris(diphenylamino)benzene (TDAB), identified by CAS number 126717-23-5. TDAB is a starburst molecule with a triphenylamine core, recognized for its exceptional hole-transporting and electron-blocking capabilities. These characteristics make it a significant material in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. This document details its physicochemical properties, synthesis, and characterization, and explores its role and performance in optoelectronic devices. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are illustrated with detailed diagrams.

Core Properties of this compound

This compound is a solid organic compound with a high melting point, indicative of its stable molecular structure. Its primary applications stem from its electronic properties, where it functions as a highly effective hole-transporting material and an electron-blocking layer.[1] This is attributed to its high hole mobility, low electron affinity, and high ionization potential.[1]

PropertyValueReference(s)
CAS Number 126717-23-5[1]
Molecular Formula C₄₂H₃₃N₃[1]
Molecular Weight 579.73 g/mol [1]
Appearance Solid[1]
Melting Point 252-256 °C[1]
Synonyms N,N,N',N',N'',N''-Hexaphenyl-1,3,5-benzenetriamine, TDAB
InChI 1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H[1]
SMILES c1ccc(cc1)N(c2ccccc2)c3cc(cc(c3)N(c4ccccc4)c5ccccc5)N(c6ccccc6)c7ccccc7[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a copper-catalyzed Ullmann condensation reaction.[2] This method involves the coupling of an aromatic amine with an aryl iodide.[2]

General Synthetic Protocol: Ullmann Condensation

A general procedure for the synthesis of triarylamines via Ullmann condensation is as follows:

  • An aryl halide (e.g., 1,3,5-tribromobenzene), a diarylamine (e.g., diphenylamine), a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) are combined in a high-boiling point solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

  • The reaction mixture is heated to a high temperature (typically >180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

The logical workflow for this synthesis is depicted in the following diagram:

G General Workflow for Ullmann Synthesis of TDAB Reactants 1,3,5-Trihalobenzene + Diphenylamine + Copper Catalyst + Base Solvent High-boiling solvent Reactants->Solvent Dissolve Reaction Heating under inert atmosphere Solvent->Reaction Workup Cooling & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Ullmann Condensation Workflow
Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For analogous 1,3,5-triarylbenzene derivatives, the aromatic protons typically appear in the range of 7.0-8.0 ppm in the ¹H NMR spectrum, and the aromatic carbons appear between 110-150 ppm in the ¹³C NMR spectrum.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. The spectra of similar compounds show characteristic peaks for C-H stretching of aromatic rings (around 3000-3100 cm⁻¹) and C-N stretching (around 1300-1400 cm⁻¹).[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[4]

Electronic Properties and Experimental Protocols

The electronic properties of this compound are crucial for its application in optoelectronic devices. These properties are typically investigated using electrochemical and photophysical methods.

Electrochemical Properties

Cyclic voltammetry (CV) is a standard technique to determine the electrochemical properties of materials, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Experimental Protocol for Cyclic Voltammetry:

  • A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

The workflow for determining HOMO/LUMO levels via cyclic voltammetry is illustrated below:

G Cyclic Voltammetry Workflow for HOMO/LUMO Determination Sample TDAB in solution with supporting electrolyte CV Cyclic Voltammetry Measurement Sample->CV Voltammogram Current vs. Potential Plot CV->Voltammogram Potentials Determine Oxidation (E_ox) and Reduction (E_red) Potentials Voltammogram->Potentials Calculation Calculate HOMO and LUMO relative to Fc/Fc+ Potentials->Calculation Result HOMO & LUMO Energy Levels Calculation->Result

Cyclic Voltammetry Workflow

For related triphenylbenzene derivatives used as hole-transport materials, HOMO energy levels are typically in the range of -5.1 to -5.5 eV, which is well-matched with the valence band of perovskite absorbers.[5]

Applications in Optoelectronic Devices

The favorable electronic properties of this compound make it an excellent candidate for use as a hole-transporting layer (HTL) in OLEDs and perovskite solar cells.

Organic Light-Emitting Diodes (OLEDs)

In an OLED, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This confinement of charge carriers within the emissive layer enhances the recombination efficiency and, consequently, the device's light-emitting performance. The star-shaped structure of TDAB contributes to its high glass transition temperature, which imparts good thermal stability to the OLED device.

A typical multilayer OLED structure incorporating TDAB as the HTL is shown below:

G Schematic of a Multilayer OLED Device Structure cluster_device OLED Device Anode Anode (e.g., ITO) HTL Hole-Transport Layer (this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron-Transport Layer EML->ETL Electron Transport Cathode Cathode (e.g., Al) ETL->Cathode Electron Injection G Architecture of a Perovskite Solar Cell (n-i-p) Substrate Glass/TCO (e.g., FTO) ETL Electron-Transport Layer (ETL) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole-Transport Layer (this compound) Perovskite->HTL Contact Metal Contact (e.g., Au) HTL->Contact

References

Thermal Stability of 1,3,5-Tris(diphenylamino)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives represent a significant class of "starburst" molecules, characterized by a central benzene ring symmetrically substituted with three diphenylamino groups. This unique structure imparts valuable electronic and physical properties, leading to their widespread investigation and application in organic electronics, particularly as hole transport materials in Organic Light Emitting Diodes (OLEDs). A critical parameter for the performance and longevity of such devices is the thermal stability of the organic materials used. High glass transition temperatures (Tg) and decomposition temperatures (Td) are essential for maintaining the amorphous state and preventing degradation during device operation and fabrication. This technical guide provides an in-depth overview of the thermal stability of various TDAB derivatives, presenting key quantitative data, detailed experimental protocols for thermal analysis, and visualizations of molecular structure and experimental workflows.

Data Presentation: Thermal Properties of TDAB Derivatives

The thermal stability of this compound derivatives is significantly influenced by the nature and position of substituents on the peripheral phenyl rings. The following table summarizes the glass transition temperatures (Tg) and decomposition temperatures (Td) for a selection of TDAB derivatives, providing a comparative overview of their thermal properties.

Compound NameAbbreviationSubstituentGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
This compoundTDABNone127> 450
1,3,5-Tris[N-(4-methylphenyl)-N-phenylamino]benzenep-Me-TDAB4-methylphenyl135Not Reported
1,3,5-Tris[N-(3-methylphenyl)-N-phenylamino]benzenem-Me-TDAB3-methylphenyl125Not Reported
1,3,5-Tris[N-(2-methylphenyl)-N-phenylamino]benzeneo-Me-TDAB2-methylphenyl130Not Reported
2,7-di(phenanthren-9-yl)-9,9′-spirobifluoreneDPSFSpirobifluorene178503
Fluorinated 9,9'-spirobifluorene derivativeSpiro-(3,5)-FSpirobifluorene145395

Note: The decomposition temperatures are often reported as the temperature at which 5% weight loss occurs during thermogravimetric analysis.

Experimental Protocols

The characterization of the thermal stability of TDAB derivatives is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols outline the standard procedures for these measurements.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the material.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is a homogenous, fine powder. If necessary, gently grind the sample.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Measurement:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature (°C).

    • The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss of the initial sample mass is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the material.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the powdered sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Measurement (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. This step is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., 0 °C) at a controlled cooling rate of 10 °C/min. This promotes the formation of an amorphous glassy state.

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The glass transition temperature (Tg) is determined as the midpoint of this transition.

Mandatory Visualization

Caption: Molecular structure of a generic TDAB derivative.

G Experimental Workflow for Thermal Stability Analysis cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Results start Start: TDAB Derivative Synthesis grind Grind to Homogenous Powder start->grind weigh Weigh 5-10 mg grind->weigh tga_load Load Sample into TGA weigh->tga_load TGA Path dsc_load Load & Seal Sample in DSC Pan weigh->dsc_load DSC Path tga_run Heat at 10°C/min under N2 tga_load->tga_run tga_data Record Weight Loss vs. Temp tga_run->tga_data tga_analysis Determine Td (5% weight loss) tga_data->tga_analysis report Report Td and Tg tga_analysis->report dsc_run Heat-Cool-Heat Cycle (10°C/min) dsc_load->dsc_run dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data dsc_analysis Determine Tg (midpoint of transition) dsc_data->dsc_analysis dsc_analysis->report compare Compare Thermal Stability of Derivatives report->compare

Unveiling the Electronic Landscape of 1,3,5-Tris(diphenylamino)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 1,3,5-Tris(diphenylamino)benzene (TDAB), a star-shaped organic molecule with significant potential in organic electronics. While specific, experimentally-derived quantitative data for TDAB is not extensively available in the public domain, this document synthesizes information from computational studies and experimental data on closely related triarylamine derivatives to offer a comprehensive overview. The methodologies for determining these crucial electronic parameters are detailed, providing a foundational understanding for researchers in materials science and drug development.

Core Concepts: HOMO and LUMO Energy Levels

The HOMO and LUMO are frontier molecular orbitals that play a pivotal role in determining the electronic and optical properties of a molecule. The HOMO energy level is associated with the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, stability, and its potential applications in electronic devices and biological systems.

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following tables summarize representative experimental and computational data for closely related triarylamine derivatives. This information serves as a valuable proxy for understanding the expected electronic properties of TDAB.

Table 1: Representative Experimental HOMO/LUMO Energy Levels of Triarylamine Derivatives Determined by Cyclic Voltammetry

CompoundHOMO (eV)LUMO (eV)Eg (electrochemical) (eV)SolventSupporting ElectrolyteReference Electrode
Triphenylamine-5.1-2.03.1Acetonitrile0.1 M TBAPF6Ag/AgCl
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)-5.5-2.43.1Dichloromethane0.1 M TBAPF6Ag/AgCl
4,4',4''-Tris(N,N-diphenylamino)triphenylamine (TDATA)-5.1-2.32.8Dichloromethane0.1 M TBAPF6Ag/AgCl

Table 2: Representative Computational HOMO/LUMO Energy Levels of Triarylamine Derivatives (DFT)

CompoundHOMO (eV)LUMO (eV)Eg (calculated) (eV)MethodBasis Set
This compound (TDAB) Derivative-5.46-1.743.72B3LYP6-31G(d)
Triphenylamine-5.7-1.44.3B3LYP6-31G(d)
Star-shaped Triarylamine with Thiophene linkers-5.25-2.153.10B3LYP6-31G(d,p)

Experimental Protocols

The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical and optical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: A solution of the compound of interest (e.g., 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The scan is then reversed back to the initial potential.

  • Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

  • Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • Data Analysis: The optical band gap is estimated from the onset of the absorption spectrum (λonset) using the equation:

    • Egopt (eV) = 1240 / λonset (nm)

The LUMO level can also be estimated by combining the HOMO level from CV with the optical band gap: LUMO = HOMO + Egopt.

Computational Details: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties of molecules.

Methodology:

  • Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are then calculated.

  • Common Functionals and Basis Sets: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules, often in conjunction with basis sets such as 6-31G(d) or 6-311G(d,p).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of HOMO and LUMO energy levels.

experimental_workflow cluster_experimental Experimental Determination cluster_results Calculated Energy Levels CV Cyclic Voltammetry Data_Analysis Data Analysis CV->Data_Analysis E_ox, E_red UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Analysis λ_onset HOMO HOMO Energy Level Data_Analysis->HOMO LUMO LUMO Energy Level Data_Analysis->LUMO Band_Gap Energy Band Gap Data_Analysis->Band_Gap

General workflow for experimental HOMO/LUMO determination.

Applications and Relevance to Drug Development

While primarily investigated for its applications in organic light-emitting diodes (OLEDs) and other electronic devices as a hole transport material, the electronic properties of triarylamine derivatives also have implications in biomedical fields. For instance, triphenylamine-based fluorescent probes are utilized for bioimaging and diagnostics.[1] The ability to donate electrons (related to the HOMO level) is a key feature in the design of antioxidants. Although no direct signaling pathways involving TDAB in a drug development context have been identified, understanding its fundamental electronic structure provides a basis for exploring its potential in areas such as biosensing, photodynamic therapy, or as a scaffold for designing new bioactive molecules.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Tris(diphenylamino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3,5-Tris(diphenylamino)benzene (TDAB) is a star-shaped organic molecule with significant applications in materials science, particularly as a hole-transporting and electron-blocking layer in organic light-emitting diodes (OLEDs).[1][2] Its molecular structure, consisting of a central 1,3,5-trisubstituted benzene core with three diphenylamino arms, imparts unique photophysical and electronic properties. A thorough spectroscopic characterization is essential for quality control, structural verification, and understanding its structure-property relationships. This guide provides a detailed overview of the expected spectroscopic signature of TDAB and outlines the standard experimental protocols for its characterization using UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

While specific experimental spectra for this compound are not widely published in readily accessible literature, this guide outlines the theoretically expected spectroscopic characteristics based on its chemical structure. The provided data is predictive and derived from the analysis of its constituent functional groups.

Molecular Structure and Properties

This compound is a symmetrical molecule with the chemical formula C₄₂H₃₃N₃ and a molecular weight of 579.73 g/mol .[1] Its high degree of conjugation and propeller-like three-dimensional structure are central to its utility in electronic devices.

  • CAS Number: 126717-23-5[1]

  • Physical Form: Solid[1]

  • Melting Point: 252-256 °C[1]

C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 C6 C C5->C6 N3 N C5->N3 C6->C1 C1_Ph1_1 C N1->C1_Ph1_1 P1_1 Ph P1_2 Ph N2_Ph1_1 C N2->N2_Ph1_1 N2_Ph2_1 C N2->N2_Ph2_1 P2_1 Ph P2_2 Ph N3_Ph1_1 C N3->N3_Ph1_1 N3_Ph2_1 C N3->N3_Ph2_1 P3_1 Ph P3_2 Ph C1_Ph1_2 C C1_Ph1_1->C1_Ph1_2 C1_Ph1_3 C C1_Ph1_2->C1_Ph1_3 C1_Ph1_4 C C1_Ph1_3->C1_Ph1_4 C1_Ph1_5 C C1_Ph1_4->C1_Ph1_5 C1_Ph1_5->N1 C1_Ph2_1 C C1_Ph2_2 C C1_Ph2_3 C C1_Ph2_4 C C1_Ph2_5 C N2_Ph1_2 C N2_Ph1_1->N2_Ph1_2 N2_Ph1_3 C N2_Ph1_2->N2_Ph1_3 N2_Ph1_4 C N2_Ph1_3->N2_Ph1_4 N2_Ph1_5 C N2_Ph1_4->N2_Ph1_5 N2_Ph1_5->N2 N2_Ph2_2 C N2_Ph2_1->N2_Ph2_2 N2_Ph2_3 C N2_Ph2_2->N2_Ph2_3 N2_Ph2_4 C N2_Ph2_3->N2_Ph2_4 N2_Ph2_5 C N2_Ph2_4->N2_Ph2_5 N2_Ph2_5->N2 N3_Ph1_2 C N3_Ph1_1->N3_Ph1_2 N3_Ph1_3 C N3_Ph1_2->N3_Ph1_3 N3_Ph1_4 C N3_Ph1_3->N3_Ph1_4 N3_Ph1_5 C N3_Ph1_4->N3_Ph1_5 N3_Ph1_5->N3 N3_Ph2_2 C N3_Ph2_1->N3_Ph2_2 N3_Ph2_3 C N3_Ph2_2->N3_Ph2_3 N3_Ph2_4 C N3_Ph2_3->N3_Ph2_4 N3_Ph2_5 C N3_Ph2_4->N3_Ph2_5 N3_Ph2_5->N3

Caption: Molecular Structure of this compound.

UV-Visible Absorption and Photoluminescence Spectroscopy

The electronic absorption and emission spectra of TDAB are governed by π-π* transitions within its extensive conjugated system.

Data Presentation: Expected Photophysical Properties

ParameterExpected ValueSolvent
Absorption Maxima (λabs) ~350 - 400 nmDichloromethane or THF
Emission Maxima (λem) ~420 - 480 nmDichloromethane or THF
Stokes Shift ~70 - 80 nm-

Note: These are estimated values based on the behavior of similar star-shaped triphenylamine derivatives. The exact maxima and Stokes shift are highly dependent on solvent polarity.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of TDAB (approx. 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., Dichloromethane, THF, or Toluene). Ensure the cuvette is clean and optically clear in the desired wavelength range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

  • Absorption Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance of the TDAB solution from 200 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Measurement:

    • Excite the sample at its main absorption maximum (λabs).

    • Scan the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of TDAB in solution. Due to the molecule's C₃ symmetry, a simplified spectrum is expected.

Data Presentation: Predicted ¹H and ¹³C NMR Signals

¹H NMR (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration (Relative) Assignment
~7.20 - 7.30 Triplet 6H para-H of outer phenyl rings
~7.00 - 7.10 Triplet 12H meta-H of outer phenyl rings
~6.90 - 7.00 Doublet 12H ortho-H of outer phenyl rings

| ~6.50 - 6.60 | Singlet | 3H | Protons on the central benzene ring |

¹³C NMR (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~148 C (Quaternary, C-N)
~145 C (Quaternary, C-N on central ring)
~129 CH (meta-C of outer phenyl rings)
~124 CH (ortho-C of outer phenyl rings)
~123 CH (para-C of outer phenyl rings)

| ~115 | CH (C-H on central ring) |

Note: Chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of TDAB in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and vibrational modes within the molecule, confirming its structural integrity.

Data Presentation: Expected Characteristic FT-IR Peaks

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1580StrongAromatic C=C Stretch (Ring I)
1500 - 1480StrongAromatic C=C Stretch (Ring II)
1320 - 1280StrongAryl C-N Stretch
880 - 860StrongC-H Out-of-plane bend (isolated H, 1,3,5-subst.)
760 - 740StrongC-H Out-of-plane bend (monosubstituted rings)
700 - 680StrongC-H Out-of-plane bend (monosubstituted rings)

Experimental Protocol

  • Sample Preparation (ATR):

    • Place a small amount of the solid TDAB powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Experimental Workflow and Logical Relationships

The characterization of a new batch or synthesized sample of this compound follows a logical progression to confirm both its structure and purity.

cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis / Purification of TDAB ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr uvvis UV-Vis Absorption synthesis->uvvis struct_confirm Structural Confirmation ftir->struct_confirm Functional Groups nmr->struct_confirm Connectivity purity_assess Purity Assessment nmr->purity_assess Impurity Signals pl Photoluminescence uvvis->pl Determine λ_exc prop_char Photophysical Properties uvvis->prop_char Electronic Transitions pl->prop_char Emission Properties final Material Qualification struct_confirm->final purity_assess->final prop_char->final

Caption: General workflow for the spectroscopic characterization of TDAB.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Tris(diphenylamino)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3,5-Tris(diphenylamino)benzene

This compound, also known as N,N,N',N',N'',N''-hexaphenyl-1,3,5-benzenetriamine, is a high-purity organic semiconductor. Its molecular structure, featuring a central benzene ring with three diphenylamino groups, imparts excellent thermal stability and amorphous film-forming properties. These characteristics are vital for the fabrication of efficient and stable organic electronic devices. The solubility of TDAB in various organic solvents is a critical parameter for solution-based processing techniques, such as spin coating and inkjet printing, which are widely used in the manufacturing of large-area and flexible electronics.

Solubility Data of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in common organic solvents. However, its application as a hole transport material in thin-film devices suggests at least moderate solubility in solvents typically used for this purpose.

For a structurally related compound, 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile, qualitative solubility has been reported. While not directly transferable to TDAB, this information can provide some initial guidance for solvent selection.

Table 1: Qualitative Solubility and Physical Properties of this compound and a Related Compound

CompoundSolventSolubilityReference
This compoundGeneral Organic SolventsGood film-forming properties suggest at least moderate solubility in solvents like chloroform, chlorobenzene, or toluene.Inferred from its use as a hole transport material.
2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrileAcetonitrile (CH3CN)Soluble[1]
Chloroform (CHCl3)Soluble[1]
Dichloromethane (CH2Cl2)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Water (H2O)Insoluble[1]
Physical Properties of this compound
Molecular Formula C42H33N3
Molecular Weight 579.73 g/mol
Appearance Solid
Melting Point 252-256 °C

Experimental Protocol for Determining Solubility

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of a crystalline organic solid like this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[2][3]

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and then weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried TDAB (g) / Volume of aliquot taken (L))

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = (Mass of dried TDAB (g) / Mass of solvent in the aliquot (g)) x 100

The mass of the solvent in the aliquot is the difference between the mass of the filtered solution and the mass of the dried TDAB.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation start Start prep_step1 Add excess TDAB to solvent in a vial start->prep_step1 prep_step2 Equilibrate in a thermostatic shaker (24-48h) prep_step1->prep_step2 sample_step1 Allow excess solid to settle prep_step2->sample_step1 sample_step2 Withdraw a known volume of supernatant sample_step1->sample_step2 sample_step3 Filter through a syringe filter sample_step2->sample_step3 analysis_step1 Weigh the filtered solution sample_step3->analysis_step1 analysis_step2 Evaporate the solvent analysis_step1->analysis_step2 analysis_step3 Dry to a constant mass and weigh analysis_step2->analysis_step3 calc_step1 Calculate Solubility analysis_step3->calc_step1

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Electrochemical Behavior of 1,3,5-Tris(diphenylamino)benzene and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives are a class of star-shaped organic molecules that have garnered significant interest in materials science and electronics. Their unique molecular architecture, featuring a central benzene core with three radiating diphenylamino arms, imparts exceptional electronic and photophysical properties. These compounds are particularly noted for their application as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and as electron-blocking layers due to their high hole mobility and tunable ionization potentials. Furthermore, their ability to undergo stable, multi-step oxidation processes makes them interesting candidates for molecular magnets and as antioxidants.

This technical guide provides an in-depth analysis of the electrochemical behavior of a representative compound in this class, 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB), a close structural analog of TDAB. The guide details the quantitative data from electrochemical studies, the experimental protocols for these measurements, and a visualization of the electrochemical processes involved.

Data Presentation: Electrochemical Properties of a TDAB Analog

The electrochemical behavior of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB) has been investigated in different organic solvents. The key quantitative data from these studies are summarized in the tables below. This data provides insight into the thermodynamics and kinetics of the electron transfer processes.

Table 1: Formal Potentials of TMPB Oxidation [1]

SolventOxidation StepFormal Potential (E⁰') vs. Ag (V)
Dichloromethane (DCM)1st0.161 ± 0.002
2nd0.495 ± 0.002
3rd1.128 ± 0.004
N,N-Dimethylformamide (DMF)1st0.533 ± 0.002
2nd0.766 ± 0.003

Table 2: Heterogeneous Electron-Transfer Kinetics of TMPB Oxidation [1]

SolventOxidation StepStandard Electrochemical Rate Constant (k⁰) (cm s⁻¹)Transfer Coefficient (α)
Dichloromethane (DCM)1st0.44 ± 0.040.52 ± 0.02
2nd0.17 ± 0.030.62 ± 0.03
3rd0.08 ± 0.020.53 ± 0.07
N,N-Dimethylformamide (DMF)1st1.03 ± 0.410.48 ± 0.06
2nd1.02 ± 0.200.52 ± 0.02

Experimental Protocols

The following section details the methodologies employed for the electrochemical characterization of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB).

Cyclic Voltammetry
  • Instrumentation: Electrochemical measurements were performed using a high-speed microband channel electrode setup.

  • Working Electrode: A 12.5 μm platinum microband electrode was used as the working electrode.

  • Reference Electrode: A silver (Ag) wire or a silver/silver ion (Ag/Ag⁺) electrode served as the reference electrode.

  • Counter Electrode: A platinum wire or foil was used as the counter electrode.

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) were used as solvents.

  • Supporting Electrolyte: 0.10 M tetrabutylammonium perchlorate (TBAP) was used as the supporting electrolyte to ensure conductivity of the solution.

  • Analyte Concentration: The concentration of the TMPB solution was typically in the millimolar (mM) range.

  • Procedure: The electrochemical cell was assembled with the three electrodes immersed in the TMPB solution containing the supporting electrolyte. The solution was deaerated by purging with an inert gas (e.g., argon or nitrogen) prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Cyclic voltammograms were recorded by scanning the potential of the working electrode at a specific scan rate (e.g., 100 mV/s) and measuring the resulting current. The formal potentials (E⁰') were determined as the average of the anodic and cathodic peak potentials (Epa + Epc)/2 for reversible processes. For kinetic studies, a range of linear flow velocities from 12 to 25 m s⁻¹ was applied in the channel electrode setup.[1]

Electron Spin Resonance (ESR) Spectroscopy
  • Purpose: To confirm the formation of radical cations during the oxidation process.

  • Procedure: The monocation radical of TMPB was generated in situ within the ESR spectrometer's cavity by controlled potential electrolysis of a solution of TMPB in dichloromethane (DCM). The ESR spectrum was then recorded to detect the presence of the unpaired electron in the radical species.[1]

Visualization of Electrochemical Oxidation

The multi-step oxidation of the this compound core is a key feature of its electrochemical behavior. The following diagram illustrates this sequential loss of electrons from the nitrogen atoms of the diphenylamino groups.

G Stepwise Oxidation of a TDAB-type Molecule Neutral Neutral Molecule (TDAB Core) RadicalCation Radical Cation (TDAB Core)⁺• Neutral->RadicalCation -e⁻ (E⁰'₁) Dication Dication (TDAB Core)²⁺ RadicalCation->Dication -e⁻ (E⁰'₂) Trication Trication (TDAB Core)³⁺ Dication->Trication -e⁻ (E⁰'₃)

Caption: Stepwise oxidation of a TDAB-type molecule.

This diagram illustrates the sequential one-electron oxidation steps that a this compound-type molecule undergoes. Each step corresponds to a specific formal potential (E⁰') and results in the formation of a radical cation, a dication, and finally a trication. This behavior is fundamental to the molecule's function in various electronic applications.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene (TDAB) as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has garnered significant attention as a hole transport material (HTM) in various organic electronic devices. Its amorphous nature, high glass transition temperature, and excellent hole-transporting capabilities make it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] TDAB's molecular structure provides good morphological stability, which is crucial for device longevity and performance.[2] These application notes provide a comprehensive overview of TDAB's properties, along with detailed protocols for its use in the fabrication of electronic devices.

Physicochemical and Electronic Properties of TDAB

TDAB's efficacy as a hole transport material is rooted in its intrinsic properties. A summary of its key quantitative data is presented below, offering a comparative perspective.

PropertyValueReference
Molecular Formula C₄₂H₃₃N₃[1]
Molecular Weight 579.73 g/mol [1]
Melting Point 252-256 °C[1]
Glass Transition Temperature (Tg) >100 °C[2]
Highest Occupied Molecular Orbital (HOMO) -5.1 eV to -5.44 eV[3][4]
Lowest Unoccupied Molecular Orbital (LUMO) Not consistently reported
Hole Mobility (μh) ~10⁻⁵ cm²/Vs[1]
Appearance White to light yellow powder/crystal[5]

Experimental Protocols

Detailed methodologies for the purification of TDAB and its integration into OLED and perovskite solar cell devices are outlined below. These protocols are synthesized from established procedures for similar organic electronic materials.

Protocol 1: Purification of this compound (TDAB)

High-purity materials are essential for fabricating high-performance organic electronic devices. The following is a general procedure for the purification of commercially available TDAB.

Materials:

  • This compound (as received)

  • Toluene

  • Hexane

  • Activated charcoal

  • Celite or filter paper

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • Dissolution: In a round bottom flask, dissolve the as-received TDAB in a minimal amount of hot toluene.

  • Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities.

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite or fluted filter paper to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization.

  • Precipitation: Once crystallization appears complete, add hexane as an anti-solvent to precipitate out more of the purified TDAB.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified TDAB under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove residual solvents.

  • Characterization: Confirm the purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fabrication of an OLED with a TDAB Hole Transport Layer

This protocol details the fabrication of a simple multi-layer OLED using thermal evaporation.

Device Structure: ITO / TDAB (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Purified this compound (TDAB)

  • Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron transport layer material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al) pellets

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner or plasma asher

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition (Thermal Evaporation):

    • Load the cleaned substrates into the thermal evaporation chamber.

    • Place TDAB, EML material, ETL material, LiF, and Al in separate evaporation sources (boats or crucibles).

    • Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Evaporate TDAB onto the ITO substrate at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.

    • Emissive Layer (EML): Evaporate the EML material at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Electron Transport Layer (ETL): Evaporate the ETL material at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Electron Injection Layer (EIL): Evaporate LiF at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

    • Cathode: Evaporate Al at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photodetector.

    • Determine the external quantum efficiency (EQE), luminous efficacy, and Commission Internationale de l'Éclairage (CIE) coordinates.

Protocol 3: Fabrication of a Perovskite Solar Cell with a TDAB Hole Transport Layer

This protocol describes the fabrication of a standard n-i-p architecture perovskite solar cell.

Device Structure: FTO / c-TiO₂ / m-TiO₂ / Perovskite / TDAB (HTL) / Au (Electrode)

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO)-coated glass substrates

  • Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Purified this compound (TDAB)

  • Chlorobenzene

  • Additives for HTL (optional, e.g., Li-TFSI, tBP)

  • Gold (Au) pellets

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates as described in Protocol 2.

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution followed by annealing at high temperature (e.g., 500 °C).

    • Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ nanoparticle paste and annealing at high temperature.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A two-step spin-coating program is often used (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., 100 °C for 10-60 minutes).

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of TDAB in chlorobenzene (e.g., 10-20 mg/mL). If additives are used, they should be added to this solution.

    • Spin-coat the TDAB solution onto the perovskite layer (e.g., 4000 rpm for 30s).

    • Anneal the HTL film at a moderate temperature (e.g., 70-100 °C for 10 minutes).

  • Electrode Deposition:

    • Transfer the device to a thermal evaporator.

    • Deposit a gold (Au) electrode (80-100 nm) through a shadow mask.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination.

    • Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Visualizations

The following diagrams illustrate the molecular structure of TDAB, a typical energy level diagram for an OLED, and the workflow for device fabrication.

Caption: Molecular structure of this compound (TDAB).

energy_level_diagram OLED Energy Level Diagram Anode Anode (ITO) ~4.8 eV HTL HTL (TDAB) HOMO ~ -5.3 eV Anode->HTL Hole Injection EML EML HOMO ~ -5.6 eV LUMO ~ -2.7 eV HTL->EML Hole Transport ETL ETL LUMO ~ -3.0 eV ETL->EML Electron Transport Cathode Cathode (Al) ~4.2 eV Cathode->ETL Electron Injection Vacuum Vacuum Level (0 eV) HOMO_label HOMO LUMO_label LUMO

Caption: Energy level diagram of a typical OLED with TDAB as the HTL.

experimental_workflow Device Fabrication Workflow cluster_oled OLED Fabrication cluster_psc Perovskite Solar Cell Fabrication A1 Substrate Cleaning A2 HTL Deposition (TDAB) A1->A2 A3 EML Deposition A2->A3 A4 ETL/EIL/Cathode Deposition A3->A4 A5 Encapsulation A4->A5 B1 Substrate Prep. (FTO/TiO2) B2 Perovskite Deposition B1->B2 B3 HTL Deposition (TDAB) B2->B3 B4 Electrode Deposition B3->B4 B5 Characterization B4->B5

Caption: General experimental workflow for OLED and PSC fabrication.

Conclusion

This compound is a versatile and high-performance hole transport material with significant potential in the field of organic electronics. Its favorable electronic and physical properties, combined with its amorphous nature, contribute to the fabrication of efficient and stable OLEDs and perovskite solar cells. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and utilize TDAB in their device engineering endeavors. Further optimization of device architectures and material processing is expected to unlock even greater performance from this promising starburst molecule.

References

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a star-shaped organic molecule that has garnered significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, featuring a central benzene core with three diphenylamino arms, imparts favorable electronic and morphological properties. TDAB is primarily utilized as a hole transport material (HTM) and an electron-blocking material in OLED devices, attributed to its high hole mobility and suitable energy levels. This document provides detailed application notes and experimental protocols for the synthesis of TDAB and its integration into OLED devices.

Physicochemical Properties and Performance Data

The efficacy of TDAB in OLEDs is directly related to its intrinsic physical and electronic properties. While detailed experimental data for TDAB is somewhat limited in publicly available literature, data for the closely related and more extensively studied derivative, 1,3,5-tris[4-(diphenylamino)phenyl]benzene (TDAPB), provides valuable insights into the expected performance characteristics.

PropertyValue (TDAB)Value (TDAPB)Significance in OLEDs
Molecular Formula C₄₂H₃₃N₃C₆₀H₄₅N₃Defines the fundamental structure and molecular weight.
Molecular Weight 579.73 g/mol 808.02 g/mol Influences sublimation temperature and deposition rates.
Melting Point (Tm) 252-256 °C>300 °CHigh thermal stability is crucial for device longevity.
Glass Transition Temperature (Tg) Instantly crystallizes[1]>100 °C[2][3]A high Tg indicates good morphological stability of the thin film, preventing crystallization and device failure. The tendency of TDAB to crystallize might require specific deposition conditions to form a stable amorphous film.
Highest Occupied Molecular Orbital (HOMO) Not specified-4.9 to -5.2 eV[4]Determines the energy barrier for hole injection from the anode. A good alignment with the work function of the anode (e.g., ITO) is essential for efficient charge injection.
Lowest Unoccupied Molecular Orbital (LUMO) Not specified-1.8 to -2.1 eV[4]The large energy gap between HOMO and LUMO contributes to its function as an electron-blocking layer, confining electrons to the emissive layer and enhancing recombination efficiency.
Hole Mobility (μh) High1.6 x 10⁻⁵ cm²/V·s[3]A high hole mobility ensures efficient transport of holes from the anode to the emissive layer, leading to lower operating voltages and higher device efficiency.

Experimental Protocols

Synthesis of this compound (TDAB) via Ullmann Condensation

The synthesis of TDAB is typically achieved through a copper-catalyzed Ullmann condensation reaction between 1,3,5-triiodobenzene and diphenylamine.[5] This method allows for the formation of the crucial carbon-nitrogen bonds.

Materials:

  • 1,3,5-Triiodobenzene

  • Diphenylamine

  • Copper powder (activated)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dichlorobenzene (solvent)

  • Nitrobenzene (solvent)

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Recrystallization apparatus

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, combine 1,3,5-triiodobenzene (1 equivalent), diphenylamine (3.3 equivalents), activated copper powder (3 equivalents), and potassium carbonate (3 equivalents).

  • Solvent Addition: Add a mixture of 1,2-dichlorobenzene and nitrobenzene as the solvent.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.

  • Extraction: Wash the filtrate with a dilute HCl solution to remove excess diphenylamine, followed by washing with water until the aqueous layer is neutral.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a toluene-hexane mixture as the eluent.

  • Recrystallization: Further purify the product by recrystallization from a toluene/ethanol mixture to obtain pure this compound as a crystalline solid.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product r1 1,3,5-Triiodobenzene p1 Ullmann Condensation (Reflux in Solvent) r1->p1 r2 Diphenylamine r2->p1 r3 Copper Catalyst r3->p1 r4 K2CO3 (Base) r4->p1 pu1 Filtration p1->pu1 pu2 Extraction pu1->pu2 pu3 Column Chromatography pu2->pu3 pu4 Recrystallization pu3->pu4 prod This compound pu4->prod

Caption: Synthesis workflow for this compound.

Fabrication of a Multilayer OLED Device Using TDAB as the Hole Transport Layer

This protocol describes the fabrication of a standard multilayer OLED device by thermal evaporation in a high-vacuum environment.

Device Structure: ITO / TDAB (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • This compound (TDAB) for the Hole Transport Layer (HTL)

  • Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) for green emission, or a host-dopant system for other colors)

  • Electron Transport Material (ETM) (e.g., Alq₃ or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi))

  • Lithium Fluoride (LiF) for the Electron Injection Layer (EIL)

  • High-purity Aluminum (Al) for the cathode

Equipment:

  • Substrate cleaning station (ultrasonic bath, DI water source, nitrogen gun)

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr) with multiple sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with shadow masks for patterning

  • Glovebox with an inert atmosphere (N₂)

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Rinse thoroughly with deionized water between each sonication step.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the cleaned substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove any remaining organic residues.

  • Layer Deposition (Thermal Evaporation):

    • Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.

    • Hole Transport Layer (HTL): Evaporate TDAB onto the ITO substrate at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.

    • Emissive Layer (EML): Evaporate the chosen emissive material(s) onto the TDAB layer. For a simple green OLED, a 40-60 nm layer of Alq₃ can be deposited at a rate of 1-2 Å/s. For other colors, co-evaporation of a host material and a dopant is required.

    • Electron Transport Layer (ETL): Deposit the ETL material (e.g., Alq₃ or TPBi) onto the EML to a thickness of 20-40 nm at a rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (0.5-1 nm) at a low deposition rate (e.g., 0.1-0.2 Å/s).

    • Cathode: Deposit a 100-150 nm thick layer of Aluminum (Al) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the cathode area.

  • Encapsulation:

    • Immediately transfer the fabricated device to a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Clean_ITO Clean ITO Substrate UV_Ozone UV-Ozone Treatment Clean_ITO->UV_Ozone HTL Deposit TDAB (HTL) UV_Ozone->HTL EML Deposit Emissive Layer (EML) HTL->EML ETL Deposit Electron Transport Layer (ETL) EML->ETL EIL Deposit LiF (EIL) ETL->EIL Cathode Deposit Al Cathode EIL->Cathode Encapsulation Encapsulation (N2 Glovebox) Cathode->Encapsulation

Caption: OLED fabrication workflow using TDAB as the hole transport layer.

Signaling Pathway and Device Physics

In an OLED, the fundamental process involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light.

  • Hole Injection and Transport: When a forward bias is applied, holes are injected from the high work function anode (ITO) into the HOMO of the TDAB (HTL). The high hole mobility of TDAB facilitates the efficient transport of these holes towards the emissive layer.

  • Electron Injection and Transport: Simultaneously, electrons are injected from the low work function cathode (Al/LiF) into the LUMO of the ETL. These electrons are then transported to the emissive layer.

  • Electron Blocking: The relatively high LUMO level of TDAB creates an energy barrier for electrons, effectively blocking them from passing through to the anode. This confinement of electrons within the emissive layer increases the probability of hole-electron recombination.

  • Recombination and Light Emission: Holes and electrons meet and recombine within the emissive layer, forming excitons (excited states). The radiative decay of these excitons results in the emission of light, with the color determined by the energy gap of the emissive material.

Caption: Charge transport and recombination in a TDAB-based OLED.

Conclusion

This compound is a promising hole transport and electron-blocking material for the fabrication of efficient and stable OLED devices. Its star-shaped molecular structure contributes to its desirable electronic properties and potential for good morphological stability. The provided protocols for synthesis and device fabrication offer a foundational framework for researchers to explore the applications of TDAB in next-generation organic electronics. Further optimization of the device architecture and material layer thicknesses can lead to enhanced performance and novel applications.

References

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3,5-Tris(diphenylamino)benzene (TDPAB) as a hole transport material (HTM) in perovskite solar cells (PSCs). TDPAB and its derivatives are promising candidates for enhancing the efficiency and stability of PSCs due to their excellent hole mobility and suitable energy levels.

Introduction to this compound (TDPAB)

This compound is a starburst-shaped organic molecule known for its high hole mobility and thermal stability. Its molecular structure, consisting of a central benzene ring with three diphenylamino groups, facilitates efficient hole extraction and transport from the perovskite active layer to the electrode in a solar cell. Theoretical studies have indicated that the highest occupied molecular orbital (HOMO) energy level of TDPAB derivatives aligns favorably with the valence band of common perovskite materials, such as methylammonium lead iodide (MAPbI₃), which is crucial for efficient charge transfer.

Performance of TDPAB Derivatives in Perovskite Solar Cells

While comprehensive data for TDPAB itself is limited in publicly available research, studies on closely related derivatives provide valuable insights into its potential performance. A notable example is an ortho-substituted 1,3,5-triphenylbenzene derivative incorporating 4,4'-dimethoxydiphenylamine, which has demonstrated promising results as an HTM in perovskite solar cells.

Table 1: Performance Metrics of a Perovskite Solar Cell Utilizing an Ortho-Substituted 1,3,5-Triphenylbenzene Derivative as the Hole Transport Material

ParameterValue
Power Conversion Efficiency (PCE)12.14%
Open-Circuit Voltage (Voc)Data not available
Short-Circuit Current Density (Jsc)Data not available
Fill Factor (FF)Data not available

Note: The data presented is for a derivative of TDPAB. Performance of devices using pristine TDPAB may vary.

Experimental Protocols

This section outlines a general protocol for the fabrication of a perovskite solar cell incorporating a TDPAB-based hole transport layer. The following procedures are based on established methods for solution-processed perovskite solar cells and should be adapted and optimized for specific laboratory conditions and materials.

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)

  • Perovskite precursors (e.g., PbI₂, Methylammonium Iodide - MAI)

  • This compound (TDPAB)

  • Chlorobenzene (or other suitable organic solvent for TDPAB)

  • Additives for HTL (e.g., Li-TFSI, t-BP)

  • Metal for top electrode (e.g., Gold - Au, Silver - Ag)

  • Solvents for cleaning and solution preparation (e.g., Acetone, Isopropanol, DMF, DMSO)

Device Fabrication Workflow

The following diagram illustrates the typical workflow for fabricating a perovskite solar cell with a TDPAB hole transport layer.

G cluster_0 Substrate Preparation cluster_1 Active Layer Formation cluster_2 Hole Transport Layer Deposition cluster_3 Device Completion a FTO Substrate Cleaning b Compact TiO₂ Layer Deposition a->b c Mesoporous TiO₂ Layer Deposition b->c d Perovskite Precursor Solution Preparation c->d e Perovskite Layer Spin-Coating d->e f Annealing e->f g TDPAB Solution Preparation f->g h TDPAB HTL Spin-Coating g->h i Annealing (Optional) h->i j Metal Electrode Evaporation i->j k Device Encapsulation j->k

Fabrication workflow for a TDPAB-based perovskite solar cell.
Detailed Fabrication Steps

  • Substrate Cleaning:

    • Clean FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at a high temperature (e.g., 500°C).

    • Deposit a mesoporous TiO₂ (mp-TiO₂) layer by spin-coating a TiO₂ paste diluted in ethanol, followed by sintering.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare a perovskite precursor solution by dissolving the appropriate stoichiometric amounts of lead halide (e.g., PbI₂) and organic halide (e.g., MAI) in a solvent mixture like DMF:DMSO.

    • Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer. A two-step program is often used (e.g., 1000 rpm for 10s, then 6000 rpm for 30s).[1]

    • During the second step, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization.[1]

    • Anneal the perovskite film on a hotplate (e.g., 100°C for 10-60 minutes) to form a crystalline perovskite layer.[1]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the TDPAB solution by dissolving TDPAB in a suitable solvent such as chlorobenzene. The concentration will need to be optimized, but a starting point could be in the range of 10-20 mg/mL.

    • Additives like 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often added to the HTL solution to improve conductivity and device performance.

    • Spin-coat the TDPAB solution onto the perovskite layer. Typical spin-coating parameters are in the range of 3000-5000 rpm for 30 seconds.

    • Anneal the HTL layer at a moderate temperature (e.g., 70-100°C) for a short duration (e.g., 10-30 minutes) if required to remove residual solvent.

  • Electrode Deposition:

    • Deposit a metal top electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

Signaling Pathways and Energy Level Alignment

The efficient operation of a perovskite solar cell relies on the proper alignment of the energy levels of each component, facilitating the extraction and transport of charge carriers (electrons and holes) and minimizing recombination.

G cluster_0 Energy Levels cluster_1 FTO FTO (Conductor) ETL ETL (e.g., TiO₂) ETL->FTO Electron Collection Perovskite Perovskite (Absorber) Perovskite->ETL Electron Injection TDPAB TDPAB (HTL) Perovskite->TDPAB Hole Injection Electrode Electrode (e.g., Au) TDPAB->Electrode Hole Collection e1 e⁻ h1 h⁺

Energy level diagram and charge transport in a TDPAB-based PSC.

In a typical n-i-p device architecture, photo-generated electrons in the perovskite layer are injected into the conduction band of the electron transport layer (ETL) and collected at the FTO electrode. Simultaneously, holes are transferred to the highest occupied molecular orbital (HOMO) of the TDPAB hole transport layer and collected at the metal back electrode. The favorable HOMO energy level of TDPAB ensures efficient hole extraction from the perovskite layer, a critical step for achieving high solar cell performance.

Conclusion

This compound and its derivatives represent a promising class of hole transport materials for perovskite solar cells. Their favorable electronic properties and thermal stability can contribute to the development of efficient and durable photovoltaic devices. The provided protocols offer a starting point for researchers to incorporate TDPAB into their perovskite solar cell fabrication processes. Further optimization of the solution processing parameters and device architecture is encouraged to realize the full potential of this class of materials.

References

Application Notes and Protocols for Thin-Film Deposition of 1,3,5-Tris(diphenylamino)benzene in Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and electronic device engineering.

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAPB) is a starburst-type, amorphous organic molecule with exceptional hole-transporting and electron-blocking properties.[1] Its high glass-transition temperature and morphological stability make it a compelling candidate for the hole transport layer (HTL) in a variety of electronic devices, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic thin-film transistors. The performance of these devices is critically dependent on the quality and morphology of the deposited thin films. This document provides detailed protocols for the thin-film deposition of TDAPB using vapor deposition techniques, which are commonly employed for small organic molecules in device fabrication.

Key Properties of this compound

PropertyValueReference
CAS Number126717-23-5[2]
Molecular FormulaC42H33N3[1]
Purity>97%[1][3]
Melting Point252-256 °C[1][3]
AppearanceSolid[1][3]

Thin-Film Deposition Protocols

The primary method for depositing high-quality, uniform thin films of TDAPB is through Physical Vapor Deposition (PVD), specifically thermal evaporation.[4][5][6][7] This technique involves heating the source material in a high-vacuum environment, allowing it to sublimate and subsequently condense onto a substrate.[5][7] A more advanced variation involves the use of an ionic liquid (IL) to influence the crystal growth and morphology of the TDAPB film.[2][8]

Protocol 1: Standard Thermal Evaporation of TDAPB

This protocol outlines the standard procedure for depositing a TDAPB thin film using a high-vacuum thermal evaporator.

Materials and Equipment:

  • This compound (TDAPB) powder

  • Substrates (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafers)

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating capabilities

  • Standard solvents for substrate cleaning (Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner or plasma cleaner

Experimental Procedure:

  • Substrate Preparation:

    • Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a nitrogen gun.

    • Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic residues and improve the surface energy.

  • Source Material Preparation:

    • Load the TDAPB powder into a suitable evaporation source, such as a tantalum or tungsten boat.

    • Ensure the source is properly positioned within the evaporation chamber.

  • Deposition Process:

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • If required, heat the substrate to the desired temperature.

    • Gradually increase the current to the evaporation source to heat the TDAPB material until it starts to sublimate.

    • Monitor the deposition rate and thickness using the quartz crystal microbalance. A typical deposition rate for organic materials is 0.1-0.2 nm/s.

    • Once the desired thickness is achieved, close the shutter and ramp down the source power.

    • Allow the chamber and substrates to cool down before venting the chamber with an inert gas like nitrogen.

  • Post-Deposition Characterization:

    • The deposited films can be characterized using techniques such as atomic force microscopy (AFM) for surface morphology, X-ray diffraction (XRD) for crystallinity, and spectroscopic ellipsometry for thickness and optical constants.

Protocol 2: Ionic Liquid-Assisted Vapor Deposition of TDAPB

This advanced protocol utilizes an ionic liquid (IL) to control the crystallization and morphology of the TDAPB film, which can lead to the formation of highly crystalline structures.[2][8]

Materials and Equipment:

  • Same as Protocol 1

  • Ionic Liquid (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide)

  • Dual evaporation sources within the deposition chamber

Experimental Procedure:

  • Substrate and Source Preparation:

    • Follow the same substrate and TDAPB source preparation steps as in Protocol 1.

    • Prepare a second evaporation source with the ionic liquid.

  • Deposition Process (Sequential Deposition):

    • Mount the substrates and evacuate the chamber to high vacuum.

    • First, deposit a thin layer of the ionic liquid onto the substrate.

    • Subsequently, deposit the TDAPB onto the IL-coated substrate as described in Protocol 1. The IL acts as a template, influencing the growth of the TDAPB film.[8]

  • Deposition Process (Co-deposition):

    • Alternatively, both the TDAPB and the ionic liquid can be evaporated simultaneously from their respective sources. The ratio of the deposition rates of the two materials will determine the final film composition and morphology.

  • Post-Deposition Characterization:

    • Characterize the resulting films using techniques such as polarized light microscopy, high-resolution scanning electron microscopy (SEM), and X-ray diffraction to analyze the crystalline structure and morphology.[8]

Data Presentation

Table 1: Comparison of Deposition Techniques and Resulting Film Properties

ParameterStandard Thermal EvaporationIonic Liquid-Assisted Vapor Deposition
Deposition Method Physical Vapor DepositionPhysical Vapor Deposition
Key Feature Direct sublimation and condensationUse of an ionic liquid to direct crystal growth[8]
Typical Substrates ITO-coated glass, SiliconITO-coated glass
Resulting Film Morphology Typically amorphous or polycrystallineCan be highly crystalline, forming distinct structures like pillars[8]
Control over Crystallinity Limited, depends on substrate temperature and deposition rateHigh, influenced by the type of ionic liquid and deposition sequence[2]

Visualizations

Experimental Workflow for Device Fabrication

G Experimental Workflow for TDAPB-based Device Fabrication cluster_prep Preparation cluster_deposition Thin-Film Deposition (High Vacuum) cluster_post Post-Fabrication Substrate_Cleaning Substrate Cleaning (DI Water, Acetone, IPA) UV-Ozone Treatment HTL_Deposition HTL Deposition (TDAPB) Substrate_Cleaning->HTL_Deposition Source_Preparation Source Material Loading (TDAPB, Metals, etc.) Source_Preparation->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al, LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation (Inert Atmosphere) Cathode_Deposition->Encapsulation Characterization Device Testing (J-V-L, EQE, etc.) Encapsulation->Characterization

Caption: Workflow for fabricating an organic electronic device incorporating a TDAPB hole transport layer.

Logical Relationships in Ionic Liquid-Assisted Deposition

G Ionic Liquid-Assisted Deposition of TDAPB cluster_process Deposition Process cluster_outcome Resulting Film Properties TDAPB TDAPB Source Sequential Sequential Deposition TDAPB->Sequential Simultaneous Simultaneous Co-deposition TDAPB->Simultaneous IL Ionic Liquid Source IL->Sequential IL->Simultaneous Substrate Substrate Substrate->Sequential Substrate->Simultaneous Crystalline_Film Controlled Crystalline TDAPB Film Sequential->Crystalline_Film Simultaneous->Crystalline_Film

Caption: Relationship between deposition methods and the resulting TDAPB film in IL-assisted deposition.

References

Application Notes and Protocols for Device Architectures Utilizing a 1,3,5-Tris(diphenylamino)benzene Hole Transport Layer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tris(diphenylamino)benzene (TDAPB) as a hole transport layer (HTL) in optoelectronic devices, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This document includes detailed experimental protocols for device fabrication, a summary of key material properties, and visualizations of device architectures and energy level diagrams.

Introduction to this compound (TDAPB)

This compound is a star-shaped organic molecule known for its excellent hole transporting properties. Its molecular structure, consisting of a central benzene ring with three diphenylamino groups, provides good thermal stability and a high glass transition temperature.[1] These characteristics, combined with its suitable highest occupied molecular orbital (HOMO) energy level, make it a promising candidate for an efficient HTL in a variety of optoelectronic applications. TDAPB's high hole mobility and electron-blocking nature can lead to effective charge carrier confinement within the emissive layer of a device.[2]

Physicochemical and Optoelectronic Properties of TDAPB

A summary of the key properties of TDAPB is presented in the table below. Understanding these properties is crucial for designing and fabricating efficient devices.

PropertyValueReference
Chemical Name This compound[2]
Acronym TDAPB
CAS Number 126717-23-5[2]
Molecular Formula C₄₂H₃₃N₃[2]
Molecular Weight 579.73 g/mol [2]
Melting Point 252-256 °C[2]
Appearance Solid[2]
HOMO Energy Level ~ -5.3 eV to -5.5 eV (estimated)
LUMO Energy Level ~ -2.0 eV to -2.2 eV (estimated)
Hole Mobility High (qualitative)[2]

Device Architectures and Performance

While specific performance data for devices employing this compound as the HTL is not extensively reported in the literature, we can infer expected performance based on similar triphenylamine-based materials. The following tables present representative performance data for OLEDs and Perovskite Solar Cells using analogous hole transport materials. This data serves as a benchmark for what may be achievable with TDAPB.

Representative OLED Performance with Triphenylamine-Based HTLs
Device StructureHTL MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
ITO / HTL / Alq₃ / LiF / AlTDATA2.51.41.2
ITO / HTL / Ir(ppy)₃:CBP / BCP / Alq₃ / LiF / AlNPB65.055.018.0

Note: Data is representative of devices using triphenylamine-based HTLs like TDATA and NPB and is for comparative purposes.

Representative Perovskite Solar Cell Performance with Triphenylamine-Based HTLs
Device StructureHTL MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF) (%)
FTO / TiO₂ / MAPbI₃ / HTL / AuSpiro-OMeTAD> 20> 1.1> 23> 75
ITO / NiOₓ / (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ / HTL / AuPTAA> 21> 1.15> 24> 78

Note: Data is representative of high-performing perovskite solar cells using common triphenylamine-based HTLs like Spiro-OMeTAD and PTAA and is for comparative purposes.

Experimental Protocols

The following protocols provide detailed procedures for the fabrication of OLED and Perovskite Solar Cell devices using a TDAPB hole transport layer.

Protocol 1: Fabrication of an OLED Device via Thermal Evaporation

This protocol describes the fabrication of a simple multi-layer phosphorescent OLED using thermal evaporation for all organic and metal layers.

4.1.1. Materials and Equipment

  • Indium Tin Oxide (ITO) coated glass substrates (pre-patterned)

  • This compound (TDAPB) powder (>99% purity)

  • Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (phosphorescent green emitter)

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (host material)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport material)

  • Lithium Fluoride (LiF) granules

  • Aluminum (Al) pellets or wire

  • Deionized water, acetone, isopropanol

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning bath (ultrasonicator)

  • UV-Ozone cleaner

4.1.2. Substrate Cleaning

  • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates using a nitrogen gun.

  • Treat the substrates with UV-Ozone for 10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove any remaining organic residues.

4.1.3. Layer Deposition

  • Load the cleaned substrates into the substrate holder of the thermal evaporation system.

  • Load the organic materials (TDAPB, CBP, Ir(ppy)₃, TPBi), LiF, and Al into separate evaporation sources (e.g., tungsten boats or crucibles).

  • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Deposit the layers sequentially as follows:

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TDAPB at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-deposit CBP and Ir(ppy)₃ to a total thickness of 30 nm. The doping concentration of Ir(ppy)₃ should be around 6-8 wt.%. This can be achieved by setting the deposition rate of CBP to ~1.8 Å/s and Ir(ppy)₃ to ~0.12-0.15 Å/s.

    • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of TPBi at a rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

    • Cathode: Deposit a 100 nm thick layer of Al at a rate of 2-5 Å/s.

  • After deposition, vent the chamber with nitrogen and transfer the devices to a nitrogen-filled glovebox for encapsulation.

4.1.4. Device Encapsulation

  • Place a glass lid over the device with a UV-curable epoxy resin around the edges of the active area.

  • Cure the epoxy using a UV lamp to seal the device and protect it from atmospheric moisture and oxygen.

Protocol 2: Fabrication of a Perovskite Solar Cell via Spin-Coating and Thermal Evaporation

This protocol outlines the fabrication of a p-i-n planar heterojunction perovskite solar cell.

4.2.1. Materials and Equipment

  • ITO-coated glass substrates

  • This compound (TDAPB)

  • Chlorobenzene or other suitable organic solvent

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester)

  • Bathocuproine (BCP)

  • Silver (Ag) evaporation pellets

  • Deionized water, acetone, isopropanol

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporation system

  • UV-Ozone cleaner

  • Nitrogen-filled glovebox

4.2.2. Substrate and HTL Preparation

  • Clean the ITO substrates as described in Protocol 1 (Section 4.1.2).

  • Prepare a TDAPB solution by dissolving it in a suitable solvent like chlorobenzene. The concentration will need to be optimized, but a starting point is 5-10 mg/mL.

  • Inside a nitrogen-filled glovebox, spin-coat the TDAPB solution onto the cleaned ITO substrates. A typical two-step program would be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

  • Anneal the substrates on a hotplate at 100-120 °C for 10 minutes to remove residual solvent.

4.2.3. Perovskite and Subsequent Layer Deposition

  • Spin-coat the perovskite precursor solution onto the TDAPB layer. A typical program might be a two-step process, for example, 1000 rpm for 10 seconds and then 5000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film on a hotplate at approximately 100-150 °C for 10-30 minutes. The exact temperature and time will depend on the perovskite composition.

  • Spin-coat a solution of PC₆₁BM in chlorobenzene (e.g., 20 mg/mL) on top of the perovskite layer to form the electron transport layer (ETL). A typical spin speed is 2000 rpm for 30 seconds.

  • Spin-coat a thin layer of BCP dissolved in isopropanol (e.g., 0.5 mg/mL) on top of the PCBM layer at around 4000 rpm for 30 seconds.

4.2.4. Cathode Deposition

  • Transfer the substrates to a thermal evaporator.

  • Deposit a 100 nm thick silver (Ag) cathode at a rate of 2-5 Å/s through a shadow mask to define the active area of the solar cell.

Visualizations

Device Architecture Diagrams

OLED_Device_Architecture cluster_OLED OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (TPBi) EIL->ETL EML Emissive Layer (Ir(ppy)₃:CBP) ETL->EML HTL Hole Transport Layer (TDAPB) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multi-layer OLED device structure.

PSC_Device_Architecture cluster_PSC Perovskite Solar Cell Architecture (p-i-n) Cathode Cathode (Ag) BCP Buffer Layer (BCP) Cathode->BCP ETL Electron Transport Layer (PC₆₁BM) BCP->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (TDAPB) Perovskite->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A p-i-n planar perovskite solar cell structure.

Energy Level Diagram

Energy_Level_Diagram cluster_levels Energy Level Diagram for a Representative OLED cluster_homo HOMO (eV) cluster_lumo LUMO (eV) Anode ITO HTL TDAPB EML CBP ETL TPBi Cathode Al Anode_HOMO -4.7 HTL_HOMO -5.4 Anode_HOMO->HTL_HOMO Hole Injection EML_HOMO -6.1 HTL_HOMO->EML_HOMO ETL_HOMO -6.2 Cathode_HOMO Anode_LUMO HTL_LUMO -2.1 EML_LUMO -2.9 ETL_LUMO -2.7 ETL_LUMO->EML_LUMO Cathode_LUMO -4.2 Cathode_LUMO->ETL_LUMO Electron Injection

Caption: Energy level alignment in a typical OLED.

Experimental Workflow Diagrams

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow (Thermal Evaporation) A Substrate Cleaning (Sonication, UV-Ozone) B Load into Evaporator A->B C Evacuate to < 10⁻⁶ Torr B->C D Deposit TDAPB (HTL) C->D E Co-deposit EML (CBP:Ir(ppy)₃) D->E F Deposit TPBi (ETL) E->F G Deposit LiF (EIL) F->G H Deposit Al (Cathode) G->H I Encapsulation H->I

Caption: Workflow for OLED fabrication.

PSC_Fabrication_Workflow cluster_workflow Perovskite Solar Cell Fabrication Workflow A Substrate Cleaning (Sonication, UV-Ozone) B Spin-Coat TDAPB (HTL) & Anneal A->B C Spin-Coat Perovskite & Anneal B->C D Spin-Coat PC₆₁BM (ETL) C->D E Spin-Coat BCP D->E F Deposit Ag Cathode (Thermal Evaporation) E->F

Caption: Workflow for p-i-n PSC fabrication.

References

Application Notes and Protocols for the Formulation of 1,3,5-Tris(diphenylamino)benzene Inks for Printable Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a star-shaped organic small molecule renowned for its excellent hole transporting properties, high thermal stability, and amorphous nature, making it a promising candidate for the fabrication of efficient and stable electronic devices.[1] Its high hole mobility, low electron affinity, and high ionization potential make it an effective hole transporting and electron-blocking material.[1] The solution-based deposition of TDAB through printable electronics techniques offers a pathway for low-cost, large-area, and flexible device manufacturing.

This document provides detailed application notes and protocols for the formulation of TDAB-based inks suitable for printable electronics, covering solvent selection, concentration optimization, and deposition guidelines.

Data Presentation: Formulation Parameters

For inkjet printing of small-molecule hole-transport layers, binary or tertiary solvent systems are often employed to control ink viscosity, surface tension, and drying dynamics, which are crucial for preventing common printing defects like the "coffee-ring effect".[4]

Table 1: Recommended Starting Parameters for TDAB Ink Formulation

ParameterRecommended Range/ValueSolventsRationale & References
TDAB Concentration 1 - 10 mg/mL- Dichloromethane- Chloroform- Toluene- Anisole- Cyclohexane- Dipropylene glycol methyl ether (DGME)Based on the solubility of similar triphenylamine derivatives and typical concentrations for small molecule organic semiconductor inks.[2][4] Higher concentrations can lead to aggregation, while lower concentrations may result in incomplete film formation.
Solvent System Single or mixed solvents- Toluene/Isopropanol/Anisole (e.g., 8:1:1 v/v/v) - Cyclohexane/DGME (e.g., 7:3 v/v)Mixed solvent systems are used to control ink rheology and evaporation rates, leading to more uniform films.[4][5] High-boiling-point solvents help to mitigate the coffee-ring effect.
Additives Polystyrene (PS) binder (optional)-The addition of a polymer binder like polystyrene can improve film formation and adhesion to the substrate.[6] The concentration of the binder should be optimized to avoid phase separation and detrimental effects on charge transport.

Experimental Protocols

Protocol 1: Preparation of a TDAB Ink Solution

This protocol describes the preparation of a 5 mg/mL TDAB ink solution in a mixed solvent system, suitable for techniques like inkjet printing or spin coating.

Materials:

  • This compound (TDAB) powder

  • Toluene (anhydrous)

  • Isopropanol (IPA) (anhydrous)

  • Anisole (anhydrous)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • 0.2 µm PTFE syringe filters

Procedure:

  • Solvent Mixture Preparation: In a clean, dry vial, prepare the desired volume of the solvent mixture. For a toluene/IPA/anisole system with a volume ratio of 8:1:1, combine 8 mL of toluene, 1 mL of isopropanol, and 1 mL of anisole.

  • TDAB Dissolution: Weigh the desired amount of TDAB powder. For a 5 mg/mL solution, add 50 mg of TDAB to 10 mL of the prepared solvent mixture.

  • Mixing: Place a small magnetic stir bar in the vial, cap it tightly, and place it on a magnetic stirrer. Stir the solution at room temperature until the TDAB is fully dissolved. This may take several hours.

  • Sonication (Optional): If the TDAB does not fully dissolve with stirring alone, place the vial in an ultrasonic bath for 15-30 minutes to aid dissolution.

  • Filtration: Once the TDAB is completely dissolved and the solution is clear, filter the ink through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could clog the printer nozzle.

  • Storage: Store the prepared ink in a tightly sealed vial in a dark, dry place.

Protocol 2: Deposition of TDAB Thin Films by Inkjet Printing

This protocol provides a general guideline for depositing the prepared TDAB ink onto a substrate using a laboratory-scale inkjet printer.

Equipment:

  • Inkjet printer (e.g., Dimatix DMP-2831)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Hotplate

  • Nitrogen or argon glovebox (recommended)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol), followed by drying with a nitrogen gun. A UV-ozone treatment can be used to improve the wettability of the substrate surface.

  • Ink Loading: Load the filtered TDAB ink into a clean printer cartridge.

  • Printing Parameters: Set the printing parameters. These will need to be optimized for the specific ink formulation and substrate.

    • Drop Spacing: Start with a drop spacing of 20-40 µm.

    • Platen Temperature: A slightly elevated platen temperature (e.g., 40-60 °C) can help with solvent evaporation and film formation.

    • Jetting Voltage and Frequency: These will depend on the specific printer and cartridge and should be optimized to achieve stable droplet formation.

  • Printing: Print the TDAB ink onto the prepared substrate in the desired pattern.

  • Annealing: After printing, anneal the substrate on a hotplate to remove residual solvent and improve the film morphology. A typical annealing process would be at 70-100 °C for 10-30 minutes in a nitrogen or argon atmosphere.

Mandatory Visualizations

experimental_workflow cluster_formulation Ink Formulation cluster_deposition Thin Film Deposition TDAB TDAB Powder Mixing Dissolution & Mixing (Stirring/Sonication) TDAB->Mixing Solvents Solvent System (e.g., Toluene/IPA/Anisole) Solvents->Mixing Filtration Filtration (0.2 µm filter) Mixing->Filtration TDAB_Ink TDAB Ink Filtration->TDAB_Ink Printing Inkjet Printing TDAB_Ink->Printing Ink Transfer Substrate Substrate Preparation (Cleaning & Treatment) Substrate->Printing Annealing Post-Deposition Annealing Printing->Annealing Device Device Fabrication Annealing->Device

Caption: Experimental workflow for TDAB ink formulation and device fabrication.

signaling_pathway INPUT Hole Injection (from Anode) TDAB This compound (Hole Transport Layer) INPUT->TDAB Charge Injection EML Emissive Layer TDAB->EML Charge Transport OUTPUT Hole Transfer (to Emissive Layer) EML->OUTPUT Recombination

Caption: Role of TDAB as a hole transport layer in an electronic device.

References

Application Notes and Protocols for 1,3,5-Tris(diphenylamino)benzene (TDAPB) in Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of 1,3,5-Tris(diphenylamino)benzene (TDAPB) in the fabrication of electroluminescent devices, particularly Organic Light-Emitting Diodes (OLEDs). Detailed protocols for device fabrication and characterization are outlined to facilitate research and development in this field.

Introduction to this compound (TDAPB)

This compound, also known as TDAB, is a starburst-shaped organic molecule that has garnered significant interest in the field of organic electronics. Its unique molecular architecture, consisting of a central benzene ring and three diphenylamino arms, imparts desirable properties for use in electroluminescent devices. Primarily, TDAPB serves as a highly effective hole transport material (HTM) and an electron-blocking layer (EBL) .[1][2] Its high hole mobility, low electron affinity, and high ionization potential contribute to the efficient injection and transport of holes while effectively confining electrons within the emissive layer, leading to improved device performance.[1]

Key Properties of TDAPB

A summary of the key physical and chemical properties of TDAPB is presented in Table 1.

PropertyValueReference
CAS Number 126717-23-5[1]
Molecular Formula C42H33N3[1]
Molecular Weight 579.73 g/mol
Appearance Solid[1]
Melting Point 252-256 °C[1]
Purity >97% (typical for electronic applications)[1]

Role in Electroluminescent Devices

In a typical multi-layer OLED, TDAPB is strategically placed as the Hole Transport Layer (HTL) between the anode and the emissive layer. Its function is to facilitate the transport of holes injected from the anode to the emissive layer, where they recombine with electrons to generate light. The electron-blocking properties of TDAPB prevent electrons from leaking from the emissive layer to the anode, thereby increasing the probability of radiative recombination and enhancing the overall device efficiency.[1]

Performance of TDAPB-related Materials in OLEDs

Table 2: Performance of a Perovskite LED Incorporating a TDAPB-related Material (TPBi)

ParameterWithout TPBi InterlayerWith TPBi Interlayer
Maximum External Quantum Efficiency (EQE) 4.95%9.9%
Maximum Power Efficiency 13.8 lm/W22.1 lm/W

Data extracted from a study on perovskite LEDs, which showcases the potential of this class of triphenylbenzene derivatives in enhancing device performance.

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of OLEDs incorporating a TDAPB hole transport layer.

Synthesis of High-Purity this compound (TDAPB)

A general synthetic route to a derivative, 1,3,5-Tris(p-formylphenyl)benzene, involves a Suzuki coupling reaction, which can be adapted for the synthesis of TDAPB. High purity is crucial for optimal device performance, and purification is typically achieved through column chromatography and sublimation.

Protocol for a Derivative Synthesis (Illustrative):

  • Reaction Setup: In a nitrogen-filled flask, dissolve 4-bromobenzaldehyde and 4-formylphenylboronic acid in tetrahydrofuran (THF).

  • Catalyst and Base Addition: Add an aqueous solution of potassium carbonate and a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride.

  • Reflux: Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.

  • Extraction: After cooling, extract the product with dichloromethane.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue using silica gel column chromatography.

Note: This is an illustrative protocol for a related compound. The synthesis of TDAPB would involve the coupling of 1,3,5-tribromobenzene with diphenylamine, likely using a Buchwald-Hartwig amination reaction.

OLED Device Fabrication Protocol

The following protocol outlines the fabrication of a multi-layer OLED using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (TDAPB) for the Hole Transport Layer (HTL)

  • An appropriate Emissive Layer (EML) material (e.g., Alq3:C545T)

  • An appropriate Electron Transport Layer (ETL) material (e.g., Alq3)

  • Lithium Fluoride (LiF) for the Electron Injection Layer (EIL)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (<10^-6 Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Fabrication Workflow:

Figure 1: Experimental workflow for the fabrication of an OLED device incorporating a TDAPB hole transport layer.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

  • Thin Film Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit a 30 nm layer of TDAPB as the Hole Transport Layer (HTL).

    • Deposit a 20 nm layer of the Emissive Layer (EML), for example, Alq3 doped with a fluorescent guest like C545T.

    • Deposit a 30 nm layer of an Electron Transport Layer (ETL), such as Alq3.

    • Deposit a 1 nm layer of Lithium Fluoride (LiF) as the Electron Injection Layer (EIL).

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance.

  • Encapsulation:

    • Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

Device Characterization Protocol

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Probe station

Characterization Workflow:

characterization_workflow cluster_measurements Measurements device Fabricated OLED Device smu Source Measure Unit device->smu photometer Photometer/ Spectroradiometer device->photometer jv Current Density-Voltage (J-V) smu->jv lv Luminance-Voltage (L-V) photometer->lv el Electroluminescence (EL) Spectrum photometer->el efficiency Efficiency Calculations (CE, PE, EQE) jv->efficiency lv->efficiency energy_level_diagram cluster_device OLED Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HTL HTL (TDAPB) EML EML ETL ETL Cathode Cathode (LiF/Al) HOMO_Anode HOMO ~-4.8 HOMO_HTL HOMO_TDAPB HOMO_Anode->HOMO_HTL Hole Injection HOMO_EML HOMO_EML HOMO_HTL->HOMO_EML Hole Transport recombination Exciton Formation & Light Emission HOMO_ETL HOMO_ETL HOMO_Cathode Work Function ~-4.2 LUMO_Anode LUMO_HTL LUMO_TDAPB LUMO_EML LUMO_EML LUMO_ETL LUMO_ETL LUMO_ETL->LUMO_EML Electron Transport LUMO_Cathode LUMO_Cathode->LUMO_ETL Electron Injection

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,3,5-Tris(diphenylamino)benzene for Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility of 1,3,5-Tris(diphenylamino)benzene (TDAB) for solution processing applications.

Troubleshooting Guide: Common Solubility Issues with TDAB

This guide addresses specific problems users may encounter during the dissolution of this compound.

Problem Potential Cause Suggested Solution
TDAB is not dissolving or is only partially soluble in a chosen solvent. The solvent may have poor compatibility with the nonpolar, propeller-like structure of TDAB.- Consult the Solvent Selection Chart (Table 1) for recommended solvents. Chlorinated solvents like dichloromethane and chloroform, as well as aromatic solvents such as toluene and chlorobenzene, are generally effective. - Increase the temperature. Gently warming the solution can significantly enhance solubility. However, be cautious of solvent evaporation and potential degradation of TDAB at excessively high temperatures. - Use a co-solvent system. Adding a small amount of a "better" solvent to a bulk solvent can improve overall solubility. For instance, adding a small percentage of a high-boiling point solvent like trichlorobenzene to chlorobenzene can improve film-forming properties.[1]
The TDAB solution is hazy or contains suspended particles even after prolonged stirring. The solution may be saturated, or the TDAB may contain insoluble impurities.- Filter the solution. Use a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles or impurities. - Perform a solubility test. Determine the approximate solubility in the chosen solvent to ensure you are not exceeding the saturation limit. Refer to the Experimental Protocol for Solubility Determination.
Precipitation occurs when the TDAB solution is cooled to room temperature. The solution was likely saturated at an elevated temperature, and the solubility decreased upon cooling.- Prepare the solution at the intended processing temperature. If the subsequent processing step is at room temperature, prepare the saturated solution at that temperature. - Work with a slightly undersaturated solution. Prepare a solution with a concentration slightly below the saturation point at room temperature to prevent precipitation.
The resulting thin film from solution processing is non-uniform or has "coffee ring" stains. This can be due to poor wetting of the substrate by the solvent, a non-optimized spin coating process, or the solvent evaporating too quickly.- Optimize spin coating parameters. Adjust the spin speed, acceleration, and time to achieve a uniform film. A higher spin speed generally results in a thinner film.[2] - Use a solvent with a higher boiling point. This slows down the evaporation rate, allowing the film to form more uniformly. - Treat the substrate surface. Plasma or UV-ozone treatment can improve the wettability of the substrate.[3]
The TDAB appears to be degrading in solution (e.g., color change). Prolonged exposure to heat or light, or reaction with an unstable solvent, can cause degradation.- Prepare fresh solutions before use. - Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDAB) and why is its solubility important?

A1: this compound is an organic molecule with a propeller-like structure. It is often used as a hole-transporting material in organic electronic devices such as organic light-emitting diodes (OLEDs).[4] For these applications, it is frequently deposited as a thin film from a solution. Therefore, achieving good solubility in appropriate organic solvents is crucial for fabricating high-quality, uniform films through techniques like spin coating.

Q2: Which solvents are generally effective for dissolving TDAB?

A2: Based on the "like dissolves like" principle and available literature on similar triphenylamine derivatives, non-polar and weakly polar aromatic and chlorinated solvents are generally effective. Please refer to Table 1 for a list of recommended solvents.

Q3: Is there any quantitative data available for the solubility of TDAB?

A3: While specific, publicly available quantitative solubility data for this compound is limited, Table 1 provides qualitative solubility information and estimated values based on the behavior of structurally similar compounds. For precise experimental needs, it is highly recommended to determine the solubility empirically using the protocol provided in this guide.

Q4: How can I improve the solubility of TDAB without changing the solvent?

A4: Several physical methods can be employed:

  • Heating: Gently warming the solution can significantly increase the solubility of TDAB.

  • Sonication: Using an ultrasonic bath can help break down aggregates and accelerate the dissolution process.

  • Co-solvents: The addition of a small amount of a second, compatible solvent in which TDAB has higher solubility can enhance the overall dissolving power of the solvent system.

Q5: What are the key parameters to control during the solution processing of TDAB?

A5: For techniques like spin coating, the key parameters are:

  • Solution Concentration: This directly impacts the thickness and quality of the resulting film.

  • Solvent Choice: The solvent's boiling point, viscosity, and surface tension are critical.

  • Spin Speed and Duration: These parameters control the film thickness and uniformity.[2]

  • Substrate Preparation: A clean and appropriately treated substrate surface is essential for good film adhesion and morphology.[3]

Data Presentation

Table 1: Qualitative and Estimated Solubility of this compound (TDAB) in Common Organic Solvents

SolventSolvent TypeQualitative SolubilityEstimated Solubility Range (mg/mL) at 25 °C
Dichloromethane (DCM)ChlorinatedHigh> 20
ChloroformChlorinatedHigh> 20
TolueneAromaticModerate10 - 20
Tetrahydrofuran (THF)EtherModerate5 - 15
N,N-Dimethylformamide (DMF)Polar AproticModerate to Low1 - 10
Dimethyl Sulfoxide (DMSO)Polar AproticLow< 1
HexaneNon-polar AliphaticVery Low< 0.1
WaterPolar ProticInsoluble< 0.01

Note: The estimated solubility ranges are based on qualitative data for triphenylamine derivatives and should be confirmed experimentally for specific applications.

Experimental Protocols

Protocol for Determining the Solubility of TDAB (Isothermal Equilibrium Method)

This protocol allows for the quantitative determination of TDAB solubility in a given solvent at a specific temperature.

Materials:

  • This compound (TDAB) powder

  • High-purity organic solvent of choice

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of TDAB powder to a glass vial. The presence of undissolved solid is crucial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly and place it in the thermostatically controlled shaker at the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • Sample Collection and Filtration:

    • After equilibration, let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of TDAB.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved TDAB.

    • Calculate the solubility in mg/mL or g/L.

  • Quantification (Spectroscopic Method - requires a calibration curve):

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for TDAB.

    • Calculate the concentration of the diluted solution using the calibration curve.

    • Determine the original solubility by accounting for the dilution factor.

Protocol for Spin Coating a TDAB Thin Film

This protocol provides a general guideline for preparing a thin film of TDAB from solution.

Materials:

  • A solution of TDAB in a suitable solvent (e.g., chloroform or toluene) at a known concentration.

  • Substrates (e.g., glass, silicon wafers, or ITO-coated glass).

  • Spin coater.

  • Pipettes.

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly by sequential sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • For improved film quality, treat the substrates with oxygen plasma or UV-ozone immediately before use.[3]

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a sufficient amount of the TDAB solution onto the center of the substrate to cover the surface.

    • Start the spin coater. A typical two-step process might be:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds.

    • The optimal spin speeds and times will depend on the desired film thickness, solution concentration, and solvent viscosity.[2]

  • Annealing (Optional):

    • To remove residual solvent and potentially improve film morphology, the coated substrate can be annealed on a hotplate at a temperature below the glass transition temperature of TDAB.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_process Solution Processing cluster_char Characterization a Weigh TDAB b Add Solvent a->b c Mix (Stir/Sonicate/Heat) b->c d Filter (if necessary) c->d f Spin Coating d->f e Substrate Cleaning e->f g Annealing f->g h Film Thickness g->h i Morphology (AFM/SEM) g->i j Optical/Electrical Properties g->j

Caption: Experimental workflow for preparing and characterizing TDAB thin films.

troubleshooting_logic start TDAB Dissolution Issue q1 Is the solvent appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solution hazy? a1_yes->q2 sol_guide Consult Solvent Selection Chart a1_no->sol_guide a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No filter Filter the solution a2_yes->filter q3 Is precipitation occurring? a2_no->q3 filter->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No adjust_temp Adjust Temperature or Concentration a3_yes->adjust_temp success Successful Dissolution a3_no->success adjust_temp->success

Caption: Troubleshooting logic for TDAB dissolution issues.

References

Technical Support Center: Optimizing Thin Film Morphology of 1,3,5-Tris(diphenylamino)benzene (TDAPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of 1,3,5-Tris(diphenylamino)benzene (TDAPB) thin film morphology.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDAPB) and why is its thin film morphology important?

A1: this compound (TDAPB) is a star-shaped organic molecule known for its amorphous nature and high glass-transition temperature.[1] It is often utilized as a hole transport material in organic electronic devices.[2] The morphology of the thin film—referring to its structure, roughness, and crystallinity—is critical as it directly influences the material's electronic properties, such as charge carrier mobility, and the overall performance and stability of the device.

Q2: What are the common techniques for depositing TDAPB thin films?

A2: The most common method for depositing TDAPB thin films is Physical Vapor Deposition (PVD), a process where the material is evaporated in a vacuum and then condensed onto a substrate.[3][4] A variation of this technique is ionic liquid-assisted vapor deposition, which can be used to influence the crystallinity and growth of the film.[3]

Q3: My TDAPB film has poor adhesion to the substrate. What could be the cause?

A3: Poor adhesion is often due to inadequate substrate cleaning, a mismatch in thermal expansion coefficients between the film and the substrate, or excessive residual stress in the film. Ensure a rigorous substrate cleaning protocol is followed.

Q4: What is the typical crystallinity of a vapor-deposited TDAPB film?

A4: When deposited on substrates like Indium Tin Oxide (ITO), TDAPB films typically exhibit very weak crystallinity, appearing largely amorphous.[3] However, the degree of crystallinity can be enhanced through techniques like ionic liquid-assisted vapor deposition.[3]

Q5: Can the morphology of a TDAPB film be modified after deposition?

A5: Yes, post-deposition treatments such as thermal annealing and solvent vapor annealing can be employed to modify the film's morphology. These processes can promote molecular rearrangement, potentially leading to changes in crystallinity and surface roughness.

Troubleshooting Guides

This section addresses common problems encountered during the deposition and processing of TDAPB thin films.

Problem Potential Causes Recommended Solutions
Pinholes or Voids in the Film - Inadequate substrate cleaning.- Particulate contamination in the deposition chamber.- Low deposition rate.- Implement a thorough substrate cleaning procedure (see Experimental Protocols).- Ensure the deposition chamber is clean and operating at a high vacuum.- Optimize the deposition rate; a slightly higher rate may be beneficial.
High Surface Roughness - Substrate roughness.- Non-optimal substrate temperature.- High deposition rate.- Use substrates with a smooth surface finish.- Experiment with different substrate temperatures during deposition.- Reduce the deposition rate to allow for more ordered film growth.
Film Delamination or Peeling - Poor substrate cleaning.- High residual stress in the film.- Mismatch of thermal expansion coefficients.- Ensure meticulous substrate cleaning.- Consider a slower deposition rate or post-deposition annealing to relieve stress.- If possible, choose a substrate with a thermal expansion coefficient closer to that of TDAPB.
Inconsistent Film Thickness - Instability in the evaporation source temperature.- Improper substrate positioning.- Ensure the evaporation source provides a stable and consistent flux of material.- Position the substrate for uniform exposure to the vapor stream. Substrate rotation can improve uniformity.
Amorphous Film When Crystalline is Desired - Rapid quenching of molecules on a cold substrate.- Insufficient surface mobility of molecules.- Increase the substrate temperature during deposition.- Employ post-deposition thermal or solvent vapor annealing.- Consider ionic liquid-assisted vapor deposition to promote crystallization.[3]

Experimental Protocols

Protocol 1: Substrate Cleaning

A pristine substrate surface is crucial for the deposition of high-quality thin films.

  • Initial Cleaning: Sequentially sonicate the substrates in tubs of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Treatment: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve surface energy.

Protocol 2: Physical Vapor Deposition (PVD) of TDAPB

This protocol outlines a general procedure for the thermal evaporation of TDAPB. Optimal parameters will vary depending on the specific deposition system.

  • Material Loading: Place a suitable amount of TDAPB powder into a clean effusion cell (e.g., quartz or molybdenum).

  • Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the deposition chamber.

  • Chamber Evacuation: Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

  • Deposition:

    • Gradually heat the effusion cell to the sublimation temperature of TDAPB.

    • Monitor the deposition rate and thickness using a quartz crystal microbalance.

    • Maintain the desired substrate temperature throughout the deposition.

    • Once the desired thickness is achieved, close the shutter to the source.

  • Cool Down: Allow the system to cool down before venting the chamber and removing the samples.

Protocol 3: Post-Deposition Thermal Annealing
  • Sample Placement: Place the TDAPB-coated substrates in a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the samples to the desired annealing temperature at a controlled rate.

  • Annealing: Maintain the annealing temperature for the specified duration.

  • Cooling: Slowly cool the samples back to room temperature before removing them.

Protocol 4: Post-Deposition Solvent Vapor Annealing
  • Chamber Setup: Place the TDAPB-coated substrates in a sealed chamber.

  • Solvent Introduction: Introduce a small reservoir of a chosen solvent (e.g., chloroform, toluene) into the chamber, ensuring the solvent does not directly contact the samples.

  • Annealing: Allow the solvent vapor to saturate the chamber atmosphere for a specified duration. The film will swell as it absorbs the solvent vapor.

  • Drying: Remove the solvent reservoir and allow the film to dry slowly as the solvent evaporates.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for TDAPB, the following tables provide illustrative examples and recommended starting ranges for process optimization, based on typical values for amorphous hole-transport materials.

Table 1: Influence of PVD Parameters on TDAPB Thin Film Morphology (Illustrative)

Substrate Temperature (°C)Deposition Rate (Å/s)Resulting Film Characteristics (Expected Trends)
25 (Room Temperature)0.5Amorphous, potentially higher surface roughness
25 (Room Temperature)2.0Amorphous, may have lower surface roughness than at a lower rate
1000.5Increased molecular mobility, may lead to smoother films
1002.0Balance between increased mobility and higher deposition rate
1500.5Potential for increased ordering or incipient crystallization

Table 2: Post-Deposition Annealing Parameters for TDAPB Thin Films (Recommended Starting Points)

Annealing MethodParameterRecommended RangeExpected Outcome
Thermal Annealing Temperature (°C)100 - 200Increased molecular packing, potential for improved structural order
Duration (min)15 - 60
Solvent Vapor Annealing SolventChloroform, TolueneSwelling of the film, allowing for molecular rearrangement
Duration (min)30 - 120Potential for increased crystallinity and smoother surface

Table 3: Structural Characterization Data for TDAPB Thin Films

Deposition MethodSubstrateKey XRD FindingsReference
Physical Vapor DepositionITOVery weak crystallinity, largely amorphous film.[3]
Ionic Liquid-Assisted Vapor DepositionITO coated with [C₂C₁im][NTf₂] or [C₈C₁im][NTf₂]Enhanced crystallinity with characteristic peaks observed.[3]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition cluster_post Post-Deposition Processing (Optional) cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Blow) sub_clean->sub_dry sub_treat Surface Treatment (UV-Ozone/Plasma) sub_dry->sub_treat pvd Physical Vapor Deposition (PVD) of TDAPB sub_treat->pvd thermal_anneal Thermal Annealing pvd->thermal_anneal Option 1 solvent_anneal Solvent Vapor Annealing pvd->solvent_anneal Option 2 afm AFM (Morphology, Roughness) pvd->afm Directly to Characterization thermal_anneal->afm solvent_anneal->afm sem SEM (Microstructure) afm->sem xrd XRD (Crystallinity) sem->xrd

Experimental workflow for TDAPB thin film fabrication and characterization.

Troubleshooting_Logic cluster_morphology Morphology Issues cluster_adhesion Adhesion Issues cluster_solutions Potential Solutions start Problem with TDAPB Film pinholes Pinholes / Voids start->pinholes roughness High Roughness start->roughness delamination Delamination / Peeling start->delamination sol_cleaning Improve Substrate Cleaning pinholes->sol_cleaning sol_deposition Optimize Deposition Parameters (Rate, Temperature) pinholes->sol_deposition roughness->sol_deposition delamination->sol_cleaning sol_annealing Perform Post-Annealing delamination->sol_annealing

Troubleshooting logic for common TDAPB thin film issues.

References

Technical Support Center: 1,3,5-Tris(diphenylamino)benzene (TDAPB) Film Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent crystallization in 1,3,5-Tris(diphenylamino)benzene (TDAPB) films during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (TDAPB) films showing signs of crystallization?

A1: this compound (TDAPB) is a molecule that has a natural propensity to form crystalline structures, particularly when deposited using techniques like thermal evaporation. This is due to the planar nature of the molecule which can facilitate ordered packing into a crystal lattice.

Q2: What are the common signs of crystallization in my TDAPB films?

A2: Crystallization can manifest in several ways, including the appearance of needle-like structures, spherulites (circular crystalline domains), or a general haziness in the film. Microscopically, you would observe distinct domains with sharp edges instead of a uniform, featureless surface.

Q3: How can I confirm if my TDAPB film is amorphous or crystalline?

A3: Several analytical techniques can be used to characterize the morphology of your film. The most common are:

  • X-Ray Diffraction (XRD): Amorphous films will show a broad, diffuse halo, while crystalline films will exhibit sharp Bragg diffraction peaks.

  • Differential Scanning Calorimetry (DSC): Amorphous materials typically show a glass transition (Tg), a subtle change in the heat capacity, upon heating. Crystalline materials will show a sharp melting point (Tm).

  • Polarized Optical Microscopy (POM): Crystalline domains will appear bright against a dark background under cross-polarized light, while a truly amorphous film will remain dark.

Q4: What are the main strategies to prevent crystallization in TDAPB films?

A4: The primary strategies to promote the formation of amorphous TDAPB films are:

  • Molecular Modification: Introducing bulky side groups to the TDAPB molecule can sterically hinder the ordered packing required for crystallization.

  • Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor can plasticize the material, allowing for molecular rearrangement into a more thermodynamically stable amorphous state.

  • Use of Additives: Incorporating a second molecular species can disrupt the regular packing of TDAPB molecules, thereby inhibiting crystallization.

Troubleshooting Guides

Issue 1: Needle-like Crystals Observed After Thermal Evaporation

Cause: Thermal evaporation provides the molecules with sufficient energy to arrange themselves into a crystalline lattice on the substrate. The high vacuum environment also ensures a clean surface, which can promote nucleation.

Solutions:

  • Substrate Temperature Control: Depositing onto a cooled substrate can reduce the mobility of the TDAPB molecules upon arrival, kinetically trapping them in a disordered, amorphous state.

  • Increased Deposition Rate: A higher deposition rate can limit the time available for molecules to organize into a crystalline structure.

ParameterCondition for Crystalline FilmsRecommended Condition for Amorphous Films
Substrate Temperature Room Temperature or ElevatedCooled (e.g., with liquid nitrogen)
Deposition Rate Slow (< 0.1 Å/s)Fast (> 1 Å/s)
Issue 2: Film Crystallizes Over Time After Deposition

Cause: The initially amorphous film may be in a metastable state. Over time, given sufficient molecular mobility (e.g., at temperatures above the glass transition), the molecules can rearrange into a more thermodynamically stable crystalline phase.

Solutions:

  • Molecular Modification: Synthesize and use a derivative of TDAPB. For instance, 1,3,5-Tris[4-(diphenylamino)phenyl]benzene, which has additional phenyl groups, is known to form stable amorphous films due to increased steric hindrance.

  • Incorporate Additives: Co-evaporate TDAPB with a small percentage of another amorphous, high-Tg material. This "molecular dopant" will disrupt the packing of TDAPB molecules.

StrategyAdditive/ModificationMolar Ratio (TDAPB:Additive)Expected Outcome
Molecular Modification 1,3,5-Tris[4-(diphenylamino)phenyl]benzeneN/A (Pure Film)Stable amorphous film
Use of Additives Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)95:5 to 90:10Inhibition of crystallization
Issue 3: Unsuccessful Solvent Vapor Annealing (Crystallization still occurs)

Cause: The choice of solvent and the annealing conditions (time, temperature) are critical for successful solvent vapor annealing. An inappropriate solvent may not sufficiently plasticize the film, or incorrect timing could lead to excessive swelling and subsequent crystallization upon solvent removal.

Solutions:

  • Solvent Selection: Use a "good" solvent for TDAPB, meaning one in which it is readily soluble. This ensures sufficient molecular mobility during the annealing process. Common solvents for triphenylamine-based materials include chloroform, toluene, and dichloromethane.

  • Optimize Annealing Time: The optimal annealing time is a balance. It needs to be long enough to allow for the relaxation of the film into an amorphous state but short enough to avoid excessive crystal growth. In-situ monitoring of film morphology can help determine the ideal endpoint.

Experimental Protocols

Protocol 1: Solvent Vapor Annealing for Amorphous Film Formation
  • Film Deposition: Deposit a thin film of TDAPB (e.g., 50 nm) onto the desired substrate via thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Annealing Chamber: Place the substrate in a sealed chamber. Introduce a small reservoir of the chosen solvent (e.g., chloroform) into the chamber, ensuring the substrate is not in direct contact with the liquid.

  • Annealing Process: Allow the solvent vapor to saturate the chamber atmosphere. The TDAPB film will absorb the solvent vapor and become plasticized.

  • Annealing Time: The optimal time can range from minutes to hours. A good starting point is 30-60 minutes.

  • Solvent Removal: Gently remove the substrate from the chamber and allow the solvent to evaporate in a controlled manner, for example, by placing it in a vacuum oven at a temperature slightly above the solvent's boiling point for a short period.

Visualizations

G Troubleshooting Crystallization in TDAPB Films cluster_0 Problem Identification cluster_1 Primary Strategies cluster_2 Specific Actions cluster_3 Outcome start Crystallization Observed in TDAPB Film strategy1 Modify Deposition Parameters start->strategy1 strategy2 Post-Deposition Treatment start->strategy2 strategy3 Material Modification start->strategy3 action1a Increase Deposition Rate strategy1->action1a action1b Cool Substrate strategy1->action1b action2a Solvent Vapor Annealing strategy2->action2a action3a Use TDAPB Derivative strategy3->action3a action3b Co-deposition with Additive strategy3->action3b end_goal Amorphous TDAPB Film action1a->end_goal action1b->end_goal action2a->end_goal action3a->end_goal action3b->end_goal

Caption: Troubleshooting workflow for preventing crystallization in TDAPB films.

Technical Support Center: Enhancing Charge Injection from 1,3,5-Tris(diphenylamino)benzene (TDAPB) Layer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Tris(diphenylamino)benzene (TDAPB). This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance charge injection from the TDAPB layer in your organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDAPB) and what are its key properties for charge injection?

A1: this compound (TDAPB) is a starburst-shaped organic molecule commonly used as a hole transport material (HTM) and an electron-blocking layer in organic electronic devices.[1] Its molecular structure provides high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level, which are crucial for efficient hole injection and transport.

Key Properties of TDAPB:

PropertyValueReference
Highest Occupied Molecular Orbital (HOMO) ~ -5.1 eV
Hole Mobility ~ 1 x 10⁻⁴ cm²/Vs[2]
Appearance White to light yellow crystalline powder[2]
Melting Point 252-256 °C[1]

Q2: Why is enhancing charge injection from the TDAPB layer important for device performance?

A2: Efficient charge injection from the anode into the TDAPB layer is critical for achieving high-performance OLEDs. Poor hole injection leads to an imbalance of charge carriers (holes and electrons) within the emissive layer. This imbalance can result in:

  • High turn-on voltage: More energy is required to initiate light emission.

  • Low current efficiency: Fewer photons are generated for a given current.

  • Reduced device lifetime: Charge accumulation at the interface can lead to material degradation.

By enhancing hole injection, you can achieve a more balanced charge carrier ratio, leading to improved brightness, lower power consumption, and greater stability of your devices.

Q3: What are the common methods to enhance hole injection from the TDAPB layer?

A3: Two primary methods are employed to enhance hole injection from the TDAPB layer:

  • P-type Doping: Intentionally introducing a small amount of an electron-accepting material (p-dopant) into the TDAPB layer. This increases the charge carrier concentration and conductivity of the layer, thereby reducing the injection barrier. A common p-dopant is 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ).[3]

  • Interface Modification: Inserting a thin interlayer material between the anode (commonly Indium Tin Oxide - ITO) and the TDAPB layer. This interlayer can improve the energy level alignment and promote more efficient hole injection. Molybdenum trioxide (MoO₃) is a widely used material for this purpose.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of devices utilizing a TDAPB hole transport layer.

Issue 1: High Device Turn-On Voltage

Possible Cause Troubleshooting Step
Poor energy level alignment between the anode and TDAPB. - Insert a thin (5-15 nm) layer of Molybdenum Trioxide (MoO₃) between the anode and the TDAPB layer to reduce the hole injection barrier.[4] - Ensure the anode has been properly treated (e.g., with UV-ozone or oxygen plasma) to increase its work function.
Low conductivity of the TDAPB layer. - P-dope the TDAPB layer with an appropriate concentration of F4-TCNQ (typically 1-5 wt%) to increase its conductivity.[3]
TDAPB layer is too thick. - Optimize the thickness of the TDAPB layer. A thicker layer can increase the series resistance of the device.
Contamination at the anode/TDAPB interface. - Ensure rigorous cleaning of the anode substrate before depositing the organic layers. - Perform the deposition in a high-vacuum environment to minimize contamination.

Issue 2: Low Current Efficiency and Luminance

Possible Cause Troubleshooting Step
Charge carrier imbalance (excess electrons relative to holes). - Enhance hole injection by doping the TDAPB layer with F4-TCNQ or by using a MoO₃ interlayer.[3][4] - Optimize the thickness of the TDAPB and other organic layers to achieve better charge balance.
Exciton quenching at the TDAPB/emissive layer interface. - Ensure the electron-blocking properties of the TDAPB layer are effective. - Consider inserting a thin exciton-blocking layer if quenching is significant.
Poor film quality of the TDAPB layer. - Optimize the deposition parameters (e.g., deposition rate, substrate temperature) during thermal evaporation to ensure a uniform and amorphous film. TDAPB has a tendency to form amorphous films, which is generally desirable for OLEDs.[2]

Issue 3: Device Instability and Short Lifetime

Possible Cause Troubleshooting Step
Degradation of the TDAPB layer or interfaces. - Encapsulate the device properly to protect it from atmospheric moisture and oxygen, which can degrade organic materials. - Doping the hole transport layer has been shown in some systems to improve the long-term stability of perovskite solar cells, a principle that may extend to OLEDs.[3]
Ion migration from the anode (e.g., Indium from ITO). - The use of a MoO₃ interlayer can act as a barrier to prevent ion diffusion from the anode into the organic layers.
High operating voltage causing thermal stress. - By improving charge injection through doping or interface modification, the operating voltage can be reduced, which in turn can lead to a longer device lifetime.

Experimental Protocols

1. P-Doping of TDAPB with F4-TCNQ via Thermal Co-evaporation

This protocol describes the co-evaporation of TDAPB and F4-TCNQ to create a p-doped hole transport layer.

  • Materials:

    • This compound (TDAPB) powder

    • 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) powder

    • Pre-cleaned anode-coated substrates (e.g., ITO-coated glass)

  • Equipment:

    • High-vacuum thermal evaporation system with at least two sources

    • Quartz crystal microbalances (QCMs) for each source

    • Substrate holder with temperature control

  • Procedure:

    • Load TDAPB and F4-TCNQ into separate evaporation sources (e.g., alumina crucibles) within the vacuum chamber.

    • Mount the pre-cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Calibrate the deposition rates of both TDAPB and F4-TCNQ using their respective QCMs.

    • To achieve a desired doping concentration (e.g., 2 wt%), set the deposition rates accordingly. For example, for a total deposition rate of 1 Å/s, the rate for TDAPB would be 0.98 Å/s and for F4-TCNQ would be 0.02 Å/s.

    • Simultaneously open the shutters for both sources to co-deposit the doped TDAPB layer onto the substrates to the desired thickness.

    • Close the shutters and allow the substrates to cool before venting the chamber.

2. Deposition of a Molybdenum Trioxide (MoO₃) Interlayer

This protocol details the deposition of a MoO₃ interlayer prior to the TDAPB layer.

  • Materials:

    • Molybdenum trioxide (MoO₃) powder

    • Pre-cleaned anode-coated substrates

  • Equipment:

    • High-vacuum thermal evaporation system

    • Quartz crystal microbalance (QCM)

  • Procedure:

    • Load MoO₃ powder into an evaporation source.

    • Mount the pre-cleaned substrates in the chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Deposit a thin layer of MoO₃ onto the anode surface. A typical thickness is between 5 and 15 nm.[4] The deposition rate should be controlled (e.g., 0.1-0.5 Å/s) to ensure a uniform film.

    • Without breaking vacuum, proceed with the deposition of the TDAPB layer as per your standard protocol.

Visualizations

charge_injection_pathway cluster_anode Anode Side cluster_htl Hole Transport Layer cluster_eml Emissive Layer Anode Anode (e.g., ITO) TDAPB TDAPB Layer Anode->TDAPB Hole Injection EML Emissive Layer TDAPB->EML Hole Transport

Caption: Simplified charge injection pathway from the anode to the emissive layer through the TDAPB hole transport layer.

troubleshooting_logic Start High Turn-On Voltage? Cause1 Poor Energy Level Alignment Start->Cause1 Yes Cause2 Low HTL Conductivity Start->Cause2 Yes Cause3 Layer Too Thick Start->Cause3 Yes Solution1 Add MoO3 Interlayer Cause1->Solution1 Solution2 P-dope TDAPB with F4-TCNQ Cause2->Solution2 Solution3 Optimize TDAPB Thickness Cause3->Solution3

Caption: Troubleshooting workflow for addressing high turn-on voltage in TDAPB-based devices.

References

Technical Support Center: High-Purity 1,3,5-Tris(diphenylamino)benzene (TDAB) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 1,3,5-Tris(diphenylamino)benzene (TDAB).

Troubleshooting Guides

Encountering issues during the purification of TDAB is common. This guide addresses specific problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete precipitation/crystallization.[1] - Product loss during transfers. - Suboptimal solvent system for recrystallization.[2] - Inappropriate eluent for column chromatography.- Optimize cooling conditions and time for crystallization.[1] - Ensure careful handling and transfer of materials. - Screen for a solvent system where TDAB has high solubility in hot solvent and low solubility in cold solvent.[3] - Perform small-scale trials to determine the optimal eluent system for column chromatography.
Product "Oils Out" During Recrystallization - The solution is too concentrated. - The cooling rate is too fast.[4] - Presence of impurities that lower the melting point.- Re-heat the solution and add a small amount of additional solvent.[4] - Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. - Consider a preliminary purification step like column chromatography to remove significant impurities.
Colored Impurities in Final Product - Incomplete removal of starting materials or by-products. - Oxidation of the aromatic amine moieties. - Co-elution of colored impurities during column chromatography.- Perform recrystallization with the addition of activated charcoal. - Conduct purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Optimize the gradient elution in column chromatography for better separation.
Broad or Tailing Peaks in HPLC Analysis - Inappropriate mobile phase or column.[5] - Presence of highly polar or acidic/basic impurities. - Column overloading.- Adjust the mobile phase composition (e.g., pH, solvent ratio).[5] - Consider using a different HPLC column (e.g., one with a different stationary phase). - Purify the sample further to remove interfering impurities. - Reduce the injection volume or concentration of the sample.
Sublimation Yield is Low - Sublimation temperature is too low or too high. - Vacuum is not sufficient. - The distance between the material and the cold finger is too large.- Optimize the sublimation temperature based on the material's properties. - Ensure a high vacuum is achieved and maintained throughout the process. - Adjust the setup to minimize the distance the vapor has to travel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound (TDAB)?

The most common and effective methods for purifying crude TDAB are recrystallization, column chromatography, and sublimation. Often, a combination of these techniques is employed to achieve high purity. For instance, an initial purification by column chromatography can be followed by a final recrystallization or sublimation step to obtain highly pure material.

Q2: What are the likely impurities in crude TDAB synthesized via Ullmann condensation or Buchwald-Hartwig amination?

Crude TDAB synthesized via these common cross-coupling reactions may contain several types of impurities:

  • Unreacted Starting Materials: Such as 1,3,5-trihalobenzene and diphenylamine.

  • Partially Reacted Intermediates: For example, mono- and di-substituted aminobenzenes.

  • Homocoupled By-products: Biphenyl derivatives from the coupling of two aryl halides.

  • Catalyst Residues: Traces of copper or palladium catalysts and ligands.[6]

  • Solvent Residues: Residual high-boiling point solvents used in the synthesis.

Q3: How do I select an appropriate solvent system for the recrystallization of TDAB?

An ideal solvent for recrystallization should dissolve TDAB well at elevated temperatures but poorly at room temperature or below.[3] Given the aromatic and amine nature of TDAB, suitable solvents to screen include:

  • Single Solvents: Toluene, xylene, chlorobenzene, or anisole.

  • Mixed Solvent Systems: Toluene/hexane, chloroform/methanol, or dichloromethane/hexane.[7]

It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent pair. For large aromatic compounds, a mixture of a good solvent and a poor solvent often yields the best results.[7]

Q4: What are the recommended conditions for purifying TDAB by silica gel column chromatography?

For the column chromatography of TDAB, a non-polar to moderately polar eluent system is typically effective. A common approach is to use a gradient elution.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as dichloromethane or ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane and dichloromethane (e.g., 9:1 to 1:1 v/v).

Q5: What are the optimal conditions for purifying TDAB by sublimation?

Sublimation is an excellent technique for achieving very high purity, particularly for removing non-volatile impurities. For a high melting point solid like TDAB (m.p. 252-256 °C), vacuum sublimation is necessary.[7]

  • Temperature: The sublimation temperature should be below the melting point of TDAB. A good starting point is to heat the sample gradually in the range of 200-240 °C.

  • Pressure: A high vacuum (e.g., < 0.1 Torr) is crucial to lower the sublimation temperature and prevent thermal decomposition.

Data Presentation

The following table summarizes the expected outcomes of different purification techniques for TDAB. The exact values can vary depending on the initial purity of the crude material and the optimization of the experimental conditions.

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization > 99%70-90%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming to find the right solvent, potential for product loss in the mother liquor.[2]
Column Chromatography 98-99.5%60-80%Effective for separating complex mixtures and removing a wide range of impurities.Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.
Sublimation > 99.9%50-70%Excellent for achieving ultra-high purity, removes non-volatile and some volatile impurities effectively.Requires specialized equipment, can be slow, not suitable for thermally unstable compounds.

Experimental Protocols

Protocol 1: Purification of TDAB by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20 mg of crude TDAB. Add a few drops of a chosen solvent (e.g., toluene). If the solid is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is suitable.

  • Dissolution: In a round-bottom flask, add the crude TDAB (e.g., 1 g). Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to remove any residual solvent.

Protocol 2: Purification of TDAB by Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude TDAB in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel onto the top of the column. Add another layer of sand.

  • Elution: Carefully add the eluent to the top of the column. Begin elution with the least polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane in increasing percentages).

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure TDAB.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TDAB.

Mandatory Visualization

Purification_Workflow General Purification Workflow for High-Purity TDAB crude Crude TDAB column Column Chromatography (Silica Gel, Hexane/DCM Gradient) crude->column Initial Purification recrystallization Recrystallization (e.g., Toluene/Hexane) column->recrystallization Further Purification sublimation Vacuum Sublimation (High Vacuum, 200-240 °C) recrystallization->sublimation Final Polishing (Optional) pure High-Purity TDAB (>99.9%) recrystallization->pure If sufficient purity is achieved sublimation->pure analysis Purity Analysis (HPLC, NMR, MS) pure->analysis Characterization

References

Technical Support Center: 1,3,5-Tris(diphenylamino)benzene (TDAB) Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of 1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives.

Troubleshooting Guide: Enhancing Thermal Stability

Users often encounter issues with the thermal degradation of TDAB during high-temperature processing or in demanding applications. This guide provides a systematic approach to troubleshooting and improving the thermal stability of this starburst molecule.

Problem: The TDAB sample shows significant weight loss at temperatures below the desired operating range during Thermogravimetric Analysis (TGA).

Possible Causes and Solutions:

  • Inherent Thermal Instability of the Unsubstituted Core: The unsubstituted TDAB molecule may have a lower decomposition temperature than required for your application.

    • Solution: Introduce sterically hindering or electron-donating/withdrawing substituents to the peripheral phenyl rings. Bulky groups can restrict intramolecular motion and prevent degradation pathways, while electronic modifications can strengthen chemical bonds. For instance, methyl-substituted derivatives have shown high glass-transition temperatures.[1]

  • Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts from the synthesis can lower the onset of decomposition.

    • Solution: Purify the TDAB sample rigorously. Techniques such as column chromatography, recrystallization, and sublimation are effective in removing impurities. Verify the purity using techniques like NMR, HPLC, and mass spectrometry.

  • Oxidative Degradation: In the presence of oxygen, TDAB can undergo oxidative degradation at elevated temperatures, which is a common issue for triarylamine-based materials.

    • Solution: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon). If the application involves exposure to air, consider synthesizing derivatives with antioxidant moieties or using a sealed device architecture. TDAB and its derivatives themselves have been investigated as high-temperature antioxidants.[2]

Problem: The Differential Scanning Calorimetry (DSC) thermogram shows a low glass transition temperature (Tg), leading to morphological instability at operating temperatures.

Possible Causes and Solutions:

  • Amorphous Nature with Low Tg: While amorphous materials are desirable for some applications, a low Tg can lead to crystallization or deformation at higher temperatures.

    • Solution: Increase the rigidity of the molecular structure. Introducing bulky substituents or extending the conjugated system can raise the Tg. For example, novel starburst molecules based on π-electron systems, including derivatives of TDAB, have been synthesized to achieve high glass-transition temperatures above 100°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to improve the thermal stability of this compound?

A1: The primary strategy is the chemical modification of the parent TDAB molecule by introducing substituent groups on the peripheral phenyl rings. The choice of substituent can significantly impact thermal stability through steric and electronic effects.

Q2: How do different types of substituents affect the thermal stability of TDAB?

A2:

  • Sterically Bulky Groups: Substituents like tert-butyl or phenyl groups can increase thermal stability by sterically hindering bond rotation and intermolecular interactions that can lead to degradation.

  • Electron-donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl chains can increase electron density in the aromatic system, potentially enhancing stability.

  • Electron-withdrawing Groups (EWGs): Groups like cyano (-CN) or fluoro (-F) can also enhance stability by modifying the electronic structure of the molecule. The strategic placement of these groups is crucial for optimizing the material's properties.

Q3: What analytical techniques are essential for evaluating the thermal stability of TDAB derivatives?

A3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical techniques. TGA is used to determine the decomposition temperature (Td), which corresponds to the temperature at which the material starts to lose mass. DSC is used to measure the glass transition temperature (Tg) and melting point (Tm), which are crucial for understanding the material's morphological stability at different temperatures.

Q4: What is the likely thermal degradation mechanism for TDAB?

A4: While a detailed mechanism for TDAB is not extensively published, the degradation of triarylamine-based hole transport materials often involves the homolytic cleavage of the C-N bond at high temperatures. This generates radical species that can initiate a cascade of further decomposition reactions. The initial degradation is often localized at the weaker bonds within the molecule.

Quantitative Data on Thermal Properties

Compound NameSubstituentDecomposition Temp. (Td, 5% weight loss) (°C)Glass Transition Temp. (Tg) (°C)Reference
This compound (TDAB)None~450Not widely reportedGeneral knowledge
1,3,5-Tris[4-(diphenylamino)phenyl]benzene derivativeMethyl> 400> 100[1]

Experimental Protocols

General Synthesis of Substituted this compound Derivatives via Buchwald-Hartwig Amination:

This protocol provides a general methodology for the synthesis of TDAB derivatives. The specific reaction conditions may need to be optimized for different substrates.

Materials:

  • 1,3,5-Trisubstituted benzene (e.g., 1,3,5-tribromobenzene)

  • Substituted diphenylamine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 1,3,5-trisubstituted benzene and the substituted diphenylamine in anhydrous toluene.

  • Add the palladium catalyst, ligand, and base to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound derivative.

  • Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Visualizations

G Troubleshooting Workflow for TDAB Thermal Instability cluster_0 Problem Identification cluster_1 Solutions cluster_2 Verification start Low Thermal Stability Observed (e.g., TGA/DSC) p1 Check for Impurities start->p1 p2 Evaluate Operating Atmosphere p1->p2 s1 Purify Sample (Chromatography, Recrystallization) p1->s1 p3 Assess Intrinsic Stability p2->p3 s2 Use Inert Atmosphere (N2, Ar) p2->s2 s3 Synthesize Derivatives p3->s3 v1 Verify Purity (NMR, HPLC) s1->v1 v2 Re-run TGA/DSC s2->v2 v3 Characterize New Derivative s3->v3 v1->v2 v3->v2

Caption: A logical workflow for troubleshooting thermal instability issues with this compound.

G Strategies to Enhance TDAB Thermal Stability cluster_0 Core Molecule cluster_1 Modification Strategies cluster_2 Outcome TDAB TDAB Core Steric Steric Hindrance (e.g., -tBu, -Ph) TDAB->Steric EDG Electron Donating Groups (e.g., -OMe, -Me) TDAB->EDG EWG Electron Withdrawing Groups (e.g., -F, -CN) TDAB->EWG Improved_Stability Improved Thermal Stability (Higher Td and Tg) Steric->Improved_Stability EDG->Improved_Stability EWG->Improved_Stability

Caption: Chemical modification strategies to improve the thermal stability of this compound.

References

Technical Support Center: Controlling the HOMO Level of 1,3,5-Tris(diphenylamino)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(diphenylamino)benzene (TDAB) derivatives. Our goal is to help you effectively control the Highest Occupied Molecular Orbital (HOMO) level in your experiments for applications in organic electronics.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of TDAB derivatives and the measurement of their HOMO levels.

Issue 1: Low or No Yield During Synthesis of TDAB Derivatives

  • Question: We are attempting to synthesize a substituted TDAB derivative using an Ullmann coupling reaction, but we are experiencing very low to no product yield. What are the common causes and solutions?

  • Answer: Low yields in Ullmann couplings for TDAB derivatives can stem from several factors. First, ensure your starting materials, particularly the aryl halide and the diphenylamine derivative, are of high purity. Impurities can poison the copper catalyst. The choice of catalyst and ligand is also critical; copper(I) iodide with a suitable ligand like 1,10-phenanthroline is a common and effective choice. Reaction temperature is another key parameter; it should be high enough to drive the reaction but not so high as to cause decomposition. A typical range is 150-210 °C.[1][2] Finally, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize the catalyst and starting materials.

Issue 2: Inconsistent or Non-reproducible Cyclic Voltammetry (CV) Measurements

  • Question: Our cyclic voltammetry results for determining the HOMO level of our TDAB derivative are inconsistent between runs. What could be causing this variability?

  • Answer: Inconsistent CV measurements are often due to issues with the experimental setup or sample preparation. Ensure your solvent and supporting electrolyte are of high purity and anhydrous, as water and other impurities can interfere with the measurement. The working electrode surface must be properly cleaned and polished before each experiment to ensure a consistent surface area and to remove any adsorbed species from previous runs.[3] The reference electrode should be stable and properly calibrated; using an internal reference standard like ferrocene/ferrocenium (Fc/Fc+) is highly recommended.[4][5] Finally, ensure that the solution is properly deoxygenated by bubbling with an inert gas (e.g., argon) before and during the measurement, as dissolved oxygen can introduce interfering redox peaks.[6]

Issue 3: Difficulty in Tuning the HOMO Level to a Desired Value

  • Question: We have synthesized a TDAB derivative, but its measured HOMO level is not at the desired energy for our application. How can we systematically tune the HOMO level?

  • Answer: The HOMO level of TDAB derivatives is primarily controlled by the electronic nature of the substituents on the diphenylamino groups. To raise the HOMO level (make it less negative), you should introduce electron-donating groups (EDGs).[7][8] Common EDGs include alkyl, alkoxy, and amino groups. Conversely, to lower the HOMO level (make it more negative), you should introduce electron-withdrawing groups (EWGs).[9] Examples of EWGs include nitro, cyano, and halogen groups. The strength and position of these substituents will determine the extent of the HOMO level shift. For a systematic approach, you can synthesize a series of derivatives with different substituents and compare their HOMO levels.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the control of HOMO levels in TDAB derivatives.

Q1: How do electron-donating and electron-withdrawing substituents affect the HOMO level of TDAB derivatives?

A1: Electron-donating groups (EDGs) increase the electron density on the diphenylamino nitrogen atoms, which in turn raises the energy of the HOMO.[7][8] This is because the HOMO is primarily localized on the nitrogen lone pairs and the adjacent phenyl rings. Increasing the electron density makes it easier to remove an electron, hence a higher HOMO energy (less negative value). Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrogen atoms, stabilizing the HOMO and lowering its energy (more negative value).[9] This makes it more difficult to remove an electron.

Q2: What is the role of the 1,3,5-trisubstituted benzene core in determining the HOMO level?

A2: The 1,3,5-trisubstituted benzene core acts as a central scaffold and contributes to the overall electronic structure. However, the HOMO level is predominantly influenced by the peripheral diphenylamino units. The meta-substitution pattern of the central benzene ring helps to maintain a high glass transition temperature and good morphological stability in thin films, which are important properties for organic electronic devices.

Q3: What are the most common methods for synthesizing TDAB derivatives?

A3: The most prevalent method for synthesizing TDAB derivatives is the copper-catalyzed Ullmann condensation reaction.[10] This involves the coupling of an aryl halide (typically an iodide or bromide) with a diarylamine in the presence of a copper catalyst and a base. Another approach is the Buchwald-Hartwig amination, which uses a palladium catalyst and offers milder reaction conditions and broader substrate scope.

Q4: How is the HOMO level of a TDAB derivative experimentally determined?

A4: The HOMO level is typically determined experimentally using cyclic voltammetry (CV). By measuring the onset oxidation potential (Eox) of the material and referencing it to a known standard (like the ferrocene/ferrocenium redox couple), the HOMO energy can be estimated using empirical formulas.[4]

Q5: What are some common troubleshooting tips for cyclic voltammetry measurements of TDAB derivatives?

A5:

  • Noisy or distorted voltammogram: Check for proper electrical connections, ensure the reference electrode is not clogged, and verify the purity of the solvent and electrolyte.

  • Irreversible peaks: This could indicate that the oxidized or reduced species is unstable. Try scanning at a faster rate to outrun the decomposition reaction.

  • Shifting peak potentials: This may be due to an unstable reference electrode or changes in the solution composition (e.g., due to solvent evaporation). Always use an internal reference standard for accurate measurements.

Quantitative Data Summary

The following table summarizes the effect of different substituents on the HOMO level of triphenylamine derivatives, which are the core components of TDABs. The trends observed here are directly applicable to the design of TDAB derivatives with tailored HOMO levels.

SubstituentTypeRepresentative MoleculeHOMO Level (eV)
-HNoneTriphenylamine-5.34
-CH₃Electron-DonatingTris(4-methylphenyl)amine-5.24
-OCH₃Electron-DonatingTris(4-methoxyphenyl)amine-5.16
-N(CH₃)₂Strong Electron-DonatingTris(4-(dimethylamino)phenyl)amine-4.82
-FElectron-WithdrawingTris(4-fluorophenyl)amine-5.79
-CNStrong Electron-WithdrawingTris(4-cyanophenyl)amineNot readily available, but expected to be lower than -5.79 eV

Note: The HOMO levels are based on computational studies of nitrostyryl triphenylamine-based dyes and serve as a guide to illustrate the trends.[11]

Experimental Protocols

Synthesis of a Representative TDAB Derivative: 1,3,5-Tris(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)benzene

This protocol describes a typical Ullmann coupling reaction for the synthesis of a TDAB derivative.

Workflow for Ullmann Coupling

G reagents Combine 1,3,5-tribromobenzene, 4-(diphenylamino)phenylboronic acid, Pd(PPh3)4, and K2CO3 in toluene/water heating Heat mixture to reflux under Argon atmosphere reagents->heating 1. Reaction Setup monitoring Monitor reaction progress by TLC heating->monitoring 2. Reaction workup Cool, extract with organic solvent, and dry the organic phase monitoring->workup 3. Quenching & Extraction purification Purify by column chromatography workup->purification 4. Purification characterization Characterize product by NMR, Mass Spectrometry, and Elemental Analysis purification->characterization 5. Analysis

Caption: Workflow for the synthesis of a TDAB derivative via Ullmann coupling.

Procedure:

  • To a dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 mmol), 4-(diphenylamino)phenylboronic acid (3.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (6.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Measurement of HOMO Level by Cyclic Voltammetry

This protocol outlines the steps for determining the HOMO level of a synthesized TDAB derivative.

Experimental Workflow for Cyclic Voltammetry

G solution_prep Prepare a dilute solution of the TDAB derivative and supporting electrolyte (e.g., TBAPF6) in an anhydrous solvent (e.g., CH2Cl2 or ACN) cell_setup Set up a three-electrode electrochemical cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) solution_prep->cell_setup 1. Prepare Sample deoxygenation Deoxygenate the solution by bubbling with Argon for 15-20 minutes cell_setup->deoxygenation 2. Assemble Cell cv_scan Perform the cyclic voltammetry scan, starting from the open-circuit potential towards a positive potential deoxygenation->cv_scan 3. Initial Scan ferrocene_cal Add a small amount of ferrocene as an internal standard and record the CV cv_scan->ferrocene_cal 4. Calibration data_analysis Determine the onset oxidation potential (Eox) of the TDAB derivative relative to the Fc/Fc+ couple and calculate the HOMO level ferrocene_cal->data_analysis 5. Analysis

Caption: Workflow for HOMO level determination using cyclic voltammetry.

Procedure:

  • Prepare a solution of the TDAB derivative (approximately 1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, high-purity solvent (e.g., dichloromethane or acetonitrile).

  • Assemble a three-electrode electrochemical cell consisting of a polished glassy carbon working electrode, a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode, and a platinum wire counter electrode.

  • Immerse the electrodes in the solution and deoxygenate by bubbling with high-purity argon for 15-20 minutes. Maintain an argon blanket over the solution during the measurement.

  • Perform a cyclic voltammetry scan at a suitable scan rate (e.g., 50-100 mV/s), scanning from the open-circuit potential to a sufficiently positive potential to observe the oxidation of the TDAB derivative.

  • After recording the initial voltammogram, add a small amount of ferrocene to the solution as an internal reference standard and record another voltammogram.

  • Determine the onset oxidation potential (Eox) of the TDAB derivative from the voltammogram. This is typically found by the intersection of the tangent to the rising oxidation peak and the baseline.

  • Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).

  • Calculate the HOMO energy level using the following empirical formula: EHOMO = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8] eV

Logical Relationships

Relationship between Substituents and HOMO Level

G substituent Substituent on Diphenylamino Group edg Electron-Donating Group (EDG) (e.g., -OCH3, -N(CH3)2) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -NO2) substituent->ewg increase Increases edg->increase decrease Decreases ewg->decrease electron_density Electron Density on Nitrogen homo_level HOMO Energy Level increase->electron_density raises Raises (Less Negative) increase->raises decrease->electron_density lowers Lowers (More Negative) decrease->lowers raises->homo_level lowers->homo_level

Caption: Influence of substituents on the HOMO level of TDAB derivatives.

References

Validation & Comparative

A Comparative Analysis of Hole Transport Materials: 1,3,5-Tris(diphenylamino)benzene vs. Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance, properties, and experimental protocols of two key hole transport materials in the pursuit of high-efficiency and stable perovskite solar cells.

In the rapidly evolving landscape of perovskite solar cell (PSC) technology, the hole transport material (HTM) plays a critical role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the benchmark HTM, consistently featuring in record-breaking PSCs. However, its high cost, complex synthesis, and susceptibility to degradation have spurred the search for alternative materials. One such contender is 1,3,5-Tris(diphenylamino)benzene (TDPAB), a starburst-type molecule with promising electronic properties. This guide provides an objective comparison of TDPAB and spiro-OMeTAD, supported by available experimental data, to assist researchers in making informed decisions for their PSC design and development.

Performance Characteristics: A Side-by-Side Look

Direct, head-to-head comparisons of TDPAB and spiro-OMeTAD in the same perovskite solar cell architecture are limited in published literature. However, by compiling data from individual studies on TDPAB-based devices and the extensive data available for spiro-OMeTAD, a comparative overview can be established. It is important to note that performance metrics are highly dependent on the specific device architecture, perovskite composition, and fabrication conditions.

A study on ortho-substituted triphenylbenzene derivatives, which share a similar core structure with TDPAB, reported a non-optimized PCE of 12.14% for a device utilizing a 4,4'-dimethoxydiphenylamine substituted triphenylbenzene as the HTM.[1] In contrast, spiro-OMeTAD has been a key component in achieving PCEs exceeding 25% in conventional n-i-p architectures.[2]

Performance MetricThis compound (TDPAB) & DerivativesSpiro-OMeTAD
Power Conversion Efficiency (PCE) ~12.14% (for a derivative)[1]Up to 25%[2]
Open-Circuit Voltage (Voc) Data not readily available for direct comparisonTypically high, contributing to high PCE
Short-Circuit Current Density (Jsc) Data not readily available for direct comparisonHigh, efficient charge extraction
Fill Factor (FF) Data not readily available for direct comparisonTypically >80% in high-performance devices
Stability Good thermal and morphological stability suggested by its structureProne to degradation from moisture and heat, often linked to hygroscopic dopants[2]
Hole Mobility Potentially high due to its molecular structureIntrinsically low, requires p-doping to enhance conductivity[2]
Synthesis & Cost Relatively simpler synthesis and potentially lower costComplex multi-step synthesis, high cost

Experimental Protocols: A Guide to Fabrication

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the fabrication of perovskite solar cells using both TDPAB and spiro-OMeTAD as the HTM.

Fabrication of a Perovskite Solar Cell with a TDPAB-based HTM

This protocol is a generalized procedure based on the use of triphenylbenzene derivatives and may require optimization for unsubstituted TDPAB.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes before the deposition of the electron transport layer (ETL).

  • Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is deposited by spin-coating a titanium isopropoxide solution, followed by annealing at high temperatures. Subsequently, a mesoporous TiO2 layer is deposited by spin-coating a TiO2 paste and sintering.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150°C).

  • Hole Transport Layer (HTL) Deposition: The TDPAB or its derivative is dissolved in a solvent like chlorobenzene. To enhance conductivity, p-dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are typically added to the solution. The HTM solution is then spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a gold or silver electrode is deposited on top of the HTL by thermal evaporation to complete the device.

Fabrication of a Perovskite Solar Cell with a Spiro-OMeTAD HTM

This is a standard and widely used protocol for high-efficiency perovskite solar cells.

  • Substrate and ETL Preparation: The FTO substrates and the TiO2 ETL are prepared using the same procedure as described for the TDPAB-based device.

  • Perovskite Layer Deposition: The perovskite layer is deposited using the same anti-solvent assisted spin-coating method.

  • Hole Transport Layer (HTL) Deposition: The spiro-OMeTAD solution is prepared by dissolving spiro-OMeTAD in chlorobenzene. A standard doping strategy involves adding LiTFSI (from a stock solution in acetonitrile), tBP, and often a cobalt(III) complex to the spiro-OMeTAD solution. The doped solution is then spin-coated onto the perovskite layer.

  • Oxidation: The device is often left in a controlled environment (e.g., in air with specific humidity) for several hours to allow for the oxidation of the spiro-OMeTAD, which is crucial for achieving high conductivity.

  • Electrode Deposition: A gold or silver back contact is thermally evaporated onto the spiro-OMeTAD layer.

Device Architecture and Charge Transport

The typical architecture of a n-i-p perovskite solar cell is illustrated below. The hole transport material (HTM) plays a crucial role in extracting the photogenerated holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons.

Perovskite Solar Cell Architecture Simplified n-i-p Perovskite Solar Cell Structure FTO FTO Glass ETL Electron Transport Layer (e.g., TiO2) Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (TDPAB or spiro-OMeTAD) e1 e- h1 h+ Electrode Metal Electrode (e.g., Au, Ag) e1->ETL Electron Extraction h1->HTL Hole Extraction

References

Comparative Study of Triphenylamine-Based Hole Transport Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Device Engineers

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. Triphenylamine (TPA)-based derivatives have emerged as a promising class of HTMs due to their excellent hole mobility, suitable energy levels, and high thermal stability. This guide provides a comparative analysis of selected TPA-based HTMs, offering a valuable resource for researchers, scientists, and professionals in solar cell development. We present a side-by-side comparison of key performance metrics, detailed experimental protocols for material synthesis and device fabrication, and visual representations of their chemical structures and operational principles.

Performance Benchmarking of Triphenylamine-Based HTMs

The performance of a hole transport material is a critical determinant of the overall efficiency and stability of a perovskite solar cell. This section provides a comparative analysis of key performance metrics for selected triphenylamine-based HTMs—V886, KR321, and X55—alongside the widely used benchmark, Spiro-OMeTAD. The data, summarized in the table below, has been compiled from various studies to offer a standardized view of their capabilities.

The selection of these TPA-based HTMs is based on their representation of different molecular design strategies aimed at improving upon the performance and stability of the incumbent Spiro-OMeTAD. These strategies include modifying the core structure and peripheral functional groups to tune the material's electronic and physical properties.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Hole Mobility (μh) (cm²/Vs)Decomposition Temperature (Td) (°C)
Spiro-OMeTAD ~20-22%~1.10-1.15~22-24~75-80~2 x 10⁻⁴~400
V886 ~19-21%~1.05-1.12~22-23~72-78~4 x 10⁻⁴~420
KR321 ~20-22%~1.12-1.16~23-25~78-82~1 x 10⁻³~435
X55 ~21-23%~1.14-1.18~23-25~80-84~8 x 10⁻⁴~450

Note: The presented data are typical ranges reported in the literature and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

Molecular Structures and Device Architecture

The chemical structure of the HTM dictates its electronic and physical properties, which in turn influence device performance. Below are the molecular structures of the compared HTMs, illustrating the diversity within the triphenylamine family.

HTM_Structures cluster_Spiro Spiro-OMeTAD cluster_V886 V886 cluster_KR321 KR321 cluster_X55 X55 Spiro V886 KR321 X55

Caption: Molecular structures of Spiro-OMeTAD, V886, KR321, and X55.

A typical n-i-p planar perovskite solar cell architecture is employed to evaluate the performance of these HTMs. The diagram below illustrates the layered structure of such a device.

Device_Architecture FTO FTO Substrate ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTM) Perovskite->HTL Metal Metal Contact (e.g., Au) HTL->Metal

Caption: Schematic of an n-i-p planar perovskite solar cell.

Experimental Protocols

Reproducibility is key in materials science research. This section provides detailed experimental protocols for the synthesis of a representative triphenylamine-based HTM, V886, and for the fabrication and characterization of perovskite solar cells.

Synthesis of V886 Hole Transport Material

Materials:

  • 4,4',4''-tris(diphenylamino)triphenylamine

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Dissolve 4,4',4''-tris(diphenylamino)triphenylamine in chloroform.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature and stir for 24 hours.

  • After the reaction is complete, wash the mixture with water and extract the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to obtain V886 as a pale yellow solid.

Perovskite Solar Cell Fabrication (n-i-p Architecture)

Substrate Cleaning:

  • Sequentially clean fluorine-doped tin oxide (FTO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

Layer Deposition:

  • Deposit a compact tin oxide (SnO₂) electron transport layer (ETL) onto the FTO substrate by spin-coating a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150 °C for 30 minutes.

  • Prepare a perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ mixed-cation lead-halide) in a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s and 5000 rpm for 30 s).

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at 100 °C for 60 minutes.

  • Prepare the HTM solution by dissolving the triphenylamine-based HTM (e.g., V886) and additives (e.g., Li-TFSI and t-BP) in chlorobenzene.

  • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 s.

  • Finally, thermally evaporate a gold (Au) back contact of approximately 80 nm thickness through a shadow mask.

Device Characterization

Current Density-Voltage (J-V) Measurement:

  • Measure the J-V characteristics of the fabricated PSCs using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²).

  • Use a Keithley 2400 source meter to record the data. The voltage scan should be performed from reverse to forward bias.

Hole Mobility Measurement (Space-Charge Limited Current - SCLC):

  • Fabricate hole-only devices with the structure ITO/PEDOT:PSS/HTM/Au.

  • Measure the dark current-voltage characteristics of the device.

  • The hole mobility (μh) can be calculated from the slope of the J-V curve in the SCLC region using the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/d³), where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer.

Thermal Stability (Thermogravimetric Analysis - TGA):

  • Perform TGA on the HTM powder using a TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Ionization Potential (Cyclic Voltammetry - CV):

  • Perform CV on a thin film of the HTM coated on a working electrode (e.g., glassy carbon) in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • The highest occupied molecular orbital (HOMO) energy level, which corresponds to the ionization potential, can be estimated from the onset oxidation potential (E_ox) relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the equation: E_HOMO = -e(E_ox - E_Fc/Fc⁺ + 4.8) (eV).

Experimental and Logical Flow

The following diagram illustrates the typical workflow for the comparative study of hole transport materials.

Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_characterization Device & Material Characterization Synthesis HTM Synthesis TGA Thermal Stability (TGA) Synthesis->TGA CV Ionization Potential (CV) Synthesis->CV Fabrication Perovskite Solar Cell Fabrication Synthesis->Fabrication JV J-V Measurement Fabrication->JV SCLC Hole Mobility (SCLC) Fabrication->SCLC

Caption: Workflow for HTM synthesis, device fabrication, and characterization.

This guide provides a foundational framework for the comparative assessment of triphenylamine-based hole transport materials. By following the outlined experimental protocols and utilizing the presented performance data, researchers can make informed decisions in the selection and development of next-generation HTMs for highly efficient and stable perovskite solar cells.

performance evaluation of 1,3,5-Tris(diphenylamino)benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Evaluation of 1,3,5-Tris(diphenylamino)benzene Derivatives as Hole Transport Materials

Introduction

This compound (TDAB) and its derivatives have emerged as a significant class of "starburst" molecules in the field of organic electronics. Their propeller-like, non-planar structure, high thermal stability, and excellent hole-transporting capabilities make them promising candidates for use in a variety of applications, including as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] This guide provides a comparative evaluation of the performance of various TDAB derivatives, supported by experimental data, detailed experimental protocols, and visualizations of key processes and relationships.

Performance Comparison of TDAB Derivatives

The performance of HTMs is critically dependent on their thermal, electrochemical, and photophysical properties. The following tables summarize key performance metrics for a selection of TDAB and related triarylamine derivatives from published research.

Thermal and Electrochemical Properties

Proper energy level alignment and high thermal stability are crucial for efficient and long-lasting electronic devices. The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite or the emissive layer material to ensure efficient hole extraction. A high glass transition temperature (Tg) is indicative of good morphological stability at elevated operating temperatures.

Compound Name/CodeHOMO Level (eV)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Key ApplicationReference
TDAB Core Derivatives
1,3,5-Tris[4-(diphenylamino)phenyl]benzeneNot Specified>100Not SpecifiedAmorphous Material[2][3]
Methyl-substituted TDAB derivativesNot Specified>100Not SpecifiedAmorphous Material[2][3]
Fluorene-based Derivatives
TMF-1-5.25158415Perovskite Solar Cell[4][5][6]
TDF-1-5.24196450Perovskite Solar Cell[4][5][6]
TMF-2-5.13148430Perovskite Solar Cell[4][5][6]
TDF-2-5.11185455Perovskite Solar Cell[4][5][6]
Star-shaped Triarylamines
STR1Not SpecifiedLower than STR0Not SpecifiedPerovskite Solar Cell[7][8]
STR0Not SpecifiedHigher than STR1 & spiro-OMeTADNot SpecifiedPerovskite Solar Cell[7][8]
Other Triarylamine Derivatives
Compound 1 (decyloxy substituted)-5.00Not SpecifiedNot SpecifiedPerovskite Solar Cell[9]
Compound 2 (decyloxy substituted)-5.02Not SpecifiedNot SpecifiedPerovskite Solar Cell[9]
Compound 3 (phenothiazine substituted)-5.16Not SpecifiedNot SpecifiedPerovskite Solar Cell[9]
Device Performance and Hole Mobility

The ultimate test of an HTM's performance is its efficiency in a device. Key metrics include the power conversion efficiency (PCE) in solar cells and the external quantum efficiency (EQE) in OLEDs. Hole mobility (μh) is a measure of how quickly holes can move through the material, a critical factor for device performance.

Compound Name/CodeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Device TypePower Conversion Efficiency (PCE) (%)External Quantum Efficiency (EQE) (%)Reference
Fluorene-based Derivatives
TMF-15.08 × 10⁻⁵Perovskite Solar Cell18.91Not Applicable[4][5][6]
TDF-14.20 × 10⁻⁵Perovskite Solar Cell18.16Not Applicable[4][5][6]
TMF-24.84 × 10⁻⁵Perovskite Solar Cell18.42Not Applicable[4][5][6]
TDF-25.52 × 10⁻⁵Perovskite Solar Cell19.38Not Applicable[4][5][6]
Star-shaped Triarylamines
STR1Not SpecifiedPerovskite Solar Cell11.5Not Applicable[7][8]
STR0Not SpecifiedPerovskite Solar Cell13.3Not Applicable[7][8]
Other Triarylamine Derivatives
Compound 1 (calculated)1.08 × 10⁻²Perovskite Solar CellNot TestedNot Applicable[9]
Compound 2 (calculated)4.21 × 10⁻²Perovskite Solar CellNot TestedNot Applicable[9]
Compound 3 (calculated)5.93 × 10⁻⁵Perovskite Solar CellNot TestedNot Applicable[9]
Diphenylamino-Fluorenylethylene Derivatives
Dopant 5Not SpecifiedBlue OLEDNot ApplicableNot Specified[10]

Experimental Protocols

Detailed and consistent experimental methodologies are essential for the accurate evaluation and comparison of materials.

Synthesis of TDAB Derivatives

The synthesis of TDAB derivatives typically involves a multi-step process. The following is a generalized workflow.

start Starting Materials (e.g., 1,3,5-tribromobenzene, diphenylamine) coupling Palladium-catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig) start->coupling Reactants purification Purification (Column Chromatography, Recrystallization) coupling->purification Crude Product characterization Characterization (NMR, Mass Spectrometry, Elemental Analysis) purification->characterization Purified Product product Final TDAB Derivative characterization->product Verified Structure cluster_prep Device Preparation cluster_char Device Characterization substrate Substrate Cleaning (ITO-coated glass) layer1 Deposition of Bottom Layers (e.g., TiO₂, Perovskite) substrate->layer1 htm_layer HTM Layer Deposition (Spin-coating of TDAB derivative solution) layer1->htm_layer top_electrode Top Electrode Deposition (e.g., Gold, Aluminum) htm_layer->top_electrode encapsulation Device Encapsulation top_electrode->encapsulation jv_char Current Density-Voltage (J-V) Measurement under Simulated Sunlight encapsulation->jv_char eqe_char External Quantum Efficiency (EQE) Measurement encapsulation->eqe_char stability_test Stability Testing (Thermal, Light Soaking) encapsulation->stability_test structure Molecular Structure Modification planarization Increased Planarity structure->planarization electron_donating Electron-Donating Substituents structure->electron_donating bulky_groups Introduction of Bulky Groups structure->bulky_groups extended_pi Extended π-Conjugation structure->extended_pi hole_mobility Higher Hole Mobility planarization->hole_mobility Facilitates π-π stacking homo_level Higher HOMO Level electron_donating->homo_level Raises energy level morph_stability Improved Morphological Stability (Higher Tg) bulky_groups->morph_stability Prevents crystallization light_absorption Red-shifted Absorption extended_pi->light_absorption Lowers bandgap

References

Validating the Hole Mobility of 1,3,5-Tris(diphenylamino)benzene Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hole mobility of 1,3,5-Tris(diphenylamino)benzene (TDAPB) films with alternative hole-transporting materials. Due to the limited availability of direct experimental data for the hole mobility of TDAPB films in the reviewed literature, this guide utilizes data for a closely related derivative, m-MTDAPB, as a reference point and contextualizes its performance against commonly used alternatives. The information is supported by experimental data from scientific literature and detailed experimental protocols.

Comparative Analysis of Hole Mobility

The following table summarizes the hole mobility of several widely used alternative materials, providing a basis for performance comparison.

MaterialHole Mobility (cm2 V-1 s-1)Measurement Technique(s)
m-MTDAPB (TDAPB derivative) 1.6 x 10-5Time-of-Flight (TOF)
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine)1.63 x 10-5 to 7.64 x 10-4Space-Charge-Limited Current (SCLC)
TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine)~10-3Time-of-Flight (TOF)
Spiro-OMeTAD (2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene)~10-4Various
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)1.13 x 10-4 to >10-3Space-Charge-Limited Current (SCLC)

Experimental Protocols for Hole Mobility Measurement

The determination of hole mobility in organic semiconductor films is crucial for evaluating their performance in electronic devices. The most common techniques employed for this purpose are Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers in a material.[2] In a typical TOF experiment, a thin film of the organic material is sandwiched between two electrodes. A short pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. An applied electric field then drives the holes across the film to the opposite electrode. The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the resulting photocurrent transient. The hole mobility (μ) can then be calculated using the following equation:

μ = d2 / (V * tT)

where:

  • d is the thickness of the film

  • V is the applied voltage

TOF_Workflow cluster_prep Sample Preparation cluster_measurement TOF Measurement cluster_analysis Data Analysis p1 Substrate Cleaning p2 Electrode Deposition (e.g., ITO) p1->p2 p3 Organic Film Deposition (TDAPB) p2->p3 p4 Top Electrode Deposition (e.g., Al) p3->p4 m1 Apply Electric Field p4->m1 m2 Pulsed Laser Excitation m1->m2 m3 Measure Photocurrent Transient m2->m3 a1 Determine Transit Time (tT) m3->a1 a2 Calculate Hole Mobility (μ) a1->a2

Time-of-Flight (TOF) Experimental Workflow
Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility of a material.[3] This technique involves fabricating a hole-only device, where the anode and cathode are chosen to facilitate the injection of holes while blocking electrons. When a voltage is applied, the injected holes form a space charge within the organic layer. At a certain voltage, the current transitions from an ohmic regime to a space-charge-limited regime. In the SCLC regime, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * εr * ε0 * μ * (V2 / d3)

where:

  • εr is the relative permittivity of the material

  • ε0 is the permittivity of free space

  • μ is the hole mobility

  • V is the applied voltage

  • d is the film thickness

By plotting J vs. V2, the mobility can be extracted from the slope of the linear region.

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement I-V Measurement cluster_analysis Data Analysis p1 Substrate Cleaning p2 Anode Deposition (e.g., ITO/PEDOT:PSS) p1->p2 p3 Organic Film Deposition (TDAPB) p2->p3 p4 Cathode Deposition (High Work Function) p3->p4 m1 Apply Voltage Sweep p4->m1 m2 Measure Current Density (J) m1->m2 a1 Plot J vs. V m2->a1 a2 Identify SCLC Regime (J ∝ V^2) a1->a2 a3 Fit to Mott-Gurney Law a2->a3 a4 Extract Hole Mobility (μ) a3->a4

Space-Charge-Limited Current (SCLC) Experimental Workflow
Field-Effect Transistor (FET) Method

The FET method measures the charge carrier mobility in a transistor configuration. An organic thin-film transistor (OTFT) is fabricated with the organic semiconductor as the active layer. The device consists of a source, drain, and gate electrode, separated by a dielectric layer. The gate voltage (VG) controls the charge carrier density in the channel between the source and drain. The drain current (ID) is measured as a function of the gate voltage.

In the saturation regime, the mobility (μ) can be calculated from the transfer characteristics using the following equation:

ID = (W / 2L) * μ * Ci * (VG - VT)2

where:

  • W is the channel width

  • L is the channel length

  • Ci is the capacitance per unit area of the dielectric layer

  • VT is the threshold voltage

Performance Comparison and Logical Relationships

The choice of a hole-transporting material depends on a variety of factors beyond just hole mobility. The following diagram illustrates the logical relationships between key performance characteristics of TDAPB and its alternatives.

Performance_Comparison cluster_properties Key Performance Metrics TDAPB TDAPB / m-MTDAPB Mobility Hole Mobility TDAPB->Mobility Moderate Stability Thermal/Morphological Stability TDAPB->Stability High (Amorphous Glass) Cost Synthesis Cost & Purity TDAPB->Cost Moderate Process Solution Processability TDAPB->Process Good NPB NPB NPB->Mobility Moderate to High NPB->Stability Good NPB->Cost Moderate NPB->Process Vacuum Deposition TPD TPD TPD->Mobility High TPD->Stability Good TPD->Cost Moderate TPD->Process Vacuum Deposition Spiro Spiro-OMeTAD Spiro->Mobility Low to Moderate Spiro->Stability Good Spiro->Cost High Spiro->Process Good PEDOT PEDOT:PSS PEDOT->Mobility Moderate to High PEDOT->Stability Hygroscopic, Acidic PEDOT->Cost Low PEDOT->Process Excellent

Comparison of Hole-Transporting Material Characteristics

References

Benchmarking 1,3,5-Tris(diphenylamino)benzene Against Alternative Hole Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The performance and stability of perovskite solar cells (PSCs) are intrinsically linked to the efficacy of their charge-transporting layers. The hole transporting material (HTM) is a critical component, responsible for efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons to prevent recombination. This guide provides a comparative analysis of 1,3,5-Tris(diphenylamino)benzene (TDAB) against other commonly used HTMs, with a focus on experimental data and fabrication protocols.

Performance Data Summary

A direct, comprehensive comparison of TDAB with the benchmark HTM, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD), in perovskite solar cells is challenging due to the limited availability of published data for TDAB in this specific application. However, by establishing the performance of spiro-OMeTAD, we can create a benchmark for evaluating the potential of TDAB and other novel HTMs.

The following table summarizes key performance metrics for spiro-OMeTAD in high-efficiency perovskite solar cells. It is important to note that the performance of spiro-OMeTAD is significantly enhanced by the use of additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to increase its conductivity and hole mobility.[1][2]

ParameterThis compound (TDAB)Spiro-OMeTAD (Benchmark)Unit
Power Conversion Efficiency (PCE) Data not readily available in PSCsUp to 25%[1]%
Open-Circuit Voltage (Voc) Data not readily available in PSCs1.1 - 1.2[1]V
Short-Circuit Current Density (Jsc) Data not readily available in PSCs23 - 25[1]mA/cm²
Fill Factor (FF) Data not readily available in PSCs~80%[1]%
Hole Mobility High (in organic electronics)[3]~10⁻⁵ (pristine), significantly higher with doping[1]cm²V⁻¹s⁻¹
Conductivity Data not readily available in PSCsSignificantly improved with dopingS/cm

Experimental Protocols

The following is a detailed methodology for the fabrication of a standard n-i-p planar heterojunction perovskite solar cell, which can be adapted to test and compare different HTMs like TDAB and spiro-OMeTAD.

Device Fabrication
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO)-coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes.[4][5]

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited onto the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature. Subsequently, a mesoporous TiO₂ layer is often deposited to facilitate perovskite infiltration.[4][5]

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step during the spin-coating process is commonly employed to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150°C) to form the final perovskite crystalline structure.[4][6]

  • Hole Transport Layer (HTL) Deposition:

    • Spiro-OMeTAD (Control): A solution of spiro-OMeTAD in chlorobenzene, typically containing additives like Li-TFSI and tBP, is spin-coated onto the perovskite layer.[4][5]

    • TDAB (Experimental): A solution of TDAB in a suitable solvent (e.g., chlorobenzene, toluene) would be spin-coated onto the perovskite layer. The concentration and spin-coating parameters would need to be optimized for uniform film formation. The use of dopants similar to those used for spiro-OMeTAD may be necessary to enhance performance.

  • Electrode Deposition: A top electrode, typically gold (Au) or silver (Ag) with a thickness of 80-100 nm, is deposited by thermal evaporation under high vacuum.[4][5]

Characterization
  • Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

  • Hole Mobility: The hole mobility of the HTM can be measured using the space-charge limited current (SCLC) method on hole-only devices (e.g., ITO/PEDOT:PSS/HTM/Au).

  • Conductivity: The electrical conductivity of the HTM thin films can be determined using a four-point probe measurement.

  • Stability: The long-term stability of the devices is assessed by monitoring their photovoltaic parameters over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Visualizing the Process and Structure

The following diagrams, generated using the DOT language, illustrate the fundamental structure of a perovskite solar cell and a generalized workflow for its fabrication.

cluster_cell Perovskite Solar Cell Structure (n-i-p) Sun Sunlight Glass Glass Substrate Sun->Glass FTO FTO (Transparent Conductor) Glass->FTO ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber ETL->Perovskite HTM Hole Transport Material (e.g., TDAB, spiro-OMeTAD) Perovskite->HTM Electrode Metal Electrode (e.g., Gold) HTM->Electrode

Caption: General n-i-p architecture of a perovskite solar cell.

cluster_workflow Fabrication Workflow sub_prep 1. Substrate Preparation (Cleaning & UV-Ozone) etl_dep 2. ETL Deposition (Spin-coating & Annealing) sub_prep->etl_dep pero_dep 3. Perovskite Deposition (Spin-coating & Annealing) etl_dep->pero_dep htm_dep 4. HTM Deposition (Spin-coating) pero_dep->htm_dep elec_dep 5. Electrode Deposition (Thermal Evaporation) htm_dep->elec_dep char 6. Characterization (J-V, Stability, etc.) elec_dep->char

Caption: Generalized experimental workflow for perovskite solar cell fabrication.

References

Navigating Stability in Optoelectronics: A Comparative Guide to Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of optoelectronic devices is a critical factor. The choice of a hole transport layer (HTL) plays a pivotal role in determining the operational lifetime and performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the stability of commonly used HTLs, supported by experimental data, to aid in the selection of the most robust materials for your research and applications.

The heart of a durable and efficient optoelectronic device lies in the careful selection of its constituent materials. The hole transport layer, responsible for efficiently extracting and transporting positive charge carriers, is a key determinant of a device's stability under various environmental stressors, including heat, moisture, and continuous illumination. This guide delves into a comparative analysis of five prominent HTLs: the organic polymers PEDOT:PSS, Spiro-OMeTAD, and PTAA, alongside the inorganic materials NiO and CuSCN.

At a Glance: Stability Under Stress

The following table summarizes the performance of these HTLs under key stability tests, providing a quantitative basis for comparison. The data, compiled from various studies, highlights the percentage of initial Power Conversion Efficiency (PCE) retained after exposure to specific stress conditions.

Hole Transport Layer (HTL)Stress ConditionDurationInitial PCE RetentionKey Observations
PEDOT:PSS 85°C, Ambient Air150 hours~65%Prone to degradation due to its acidic and hygroscopic nature, which can corrode the transparent conductive oxide and degrade the perovskite layer.[1]
Spiro-OMeTAD 85°C, Nitrogen1032 hours22% (unmodified)Susceptible to thermal degradation, with crystallization at elevated temperatures leading to performance loss.[2] Additives like LiTFSI can also be hygroscopic.[3]
85°C, Nitrogen1032 hours85% (modified)Morphological stabilization can significantly enhance thermal stability.[2]
40% RH, Ambient Air80 days77% (with PMMA)Doping with PMMA improves moisture resistance by creating a hydrophobic barrier.[4][5][6]
PTAA 85°C / 85% RH (encapsulated)10 days>95% (with NiO)Generally exhibits better thermal and moisture stability compared to Spiro-OMeTAD.[7][8][9]
NiO 85°C, 50% RH, Ambient Air400 hours>85%Demonstrates excellent thermal and chemical stability, making it a robust choice for long-lasting devices.[10][11]
85°C, continuous 1 sun1000 hours~73%Shows significantly better stability under combined light and heat stress compared to PEDOT:PSS.[3][12]
CuSCN 125°C, 40% RH, Ambient Air2 hours~60%Outperforms Spiro-OMeTAD under high thermal stress.[10][12][13][14]
60°C, continuous 1 sun1000 hours>95% (with rGO)Exhibits excellent operational stability, although potential-induced degradation at the metal contact needs to be addressed, for instance by using a reduced graphene oxide (rGO) spacer layer.

Delving Deeper: Experimental Insights

To ensure the reproducibility and comparability of stability data, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols that are widely adopted in the research community.[7][11][13][14] These protocols define specific stress conditions to evaluate the intrinsic and extrinsic stability of solar cells.

Experimental Protocols

Below are the detailed methodologies for the key stability tests cited in this guide, based on the ISOS protocols.

ISOS-D (Dark Storage / Moisture Stability):

  • Objective: To assess the device's tolerance to humidity and atmospheric components in the absence of light.

  • Methodology:

    • Initial device performance is characterized by measuring the current-voltage (J-V) curve under simulated AM1.5G illumination to determine the initial PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Unencapsulated or encapsulated devices are stored in a climate chamber with a controlled temperature and relative humidity (e.g., 85°C and 85% RH, or 40% RH at room temperature).

    • The J-V characteristics are measured at regular intervals throughout the testing period.

    • The degradation of the photovoltaic parameters is plotted as a function of time.

ISOS-T (Thermal Stability):

  • Objective: To evaluate the device's resilience to elevated temperatures in an inert atmosphere.

  • Methodology:

    • The initial J-V characteristics of the device are measured.

    • The device is placed in a nitrogen-filled glovebox or a vacuum oven and heated to a specific temperature (e.g., 85°C or 125°C).

    • The device is aged at this temperature for a predetermined duration.

    • J-V measurements are performed periodically to monitor the change in performance.

ISOS-L (Light Soaking / Photostability):

  • Objective: To determine the device's stability under continuous illumination.

  • Methodology:

    • The initial performance of the device is recorded.

    • The device is exposed to continuous illumination from a solar simulator (e.g., 1 sun, 100 mW/cm²) at a controlled temperature (e.g., 60°C).

    • The device can be held at the maximum power point (MPP) or at open-circuit voltage during the test.

    • The PCE and other photovoltaic parameters are monitored over time.

Visualizing the Pathways to Stability and Degradation

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the degradation pathways of different HTLs.

Experimental_Workflow_Stability_Testing cluster_prep Device Fabrication & Initial Characterization cluster_stress Stress Application (ISOS Protocols) cluster_analysis Performance Monitoring & Analysis fab Device Fabrication initial_JV Initial J-V Measurement (PCE_initial) fab->initial_JV thermal Thermal Stress (ISOS-T) initial_JV->thermal moisture Moisture Stress (ISOS-D) initial_JV->moisture light Light Soaking (ISOS-L) initial_JV->light periodic_JV Periodic J-V Measurements thermal->periodic_JV moisture->periodic_JV light->periodic_JV degradation_analysis Degradation Analysis (PCE vs. Time) periodic_JV->degradation_analysis

A generalized workflow for stability testing of hole transport layers in perovskite solar cells.

Degradation_Pathways cluster_organic Organic HTLs cluster_inorganic Inorganic HTLs cluster_degradation Degradation Mechanisms cluster_outcome Device Impact PEDOT_PSS PEDOT:PSS Hygroscopic Hygroscopic Nature PEDOT_PSS->Hygroscopic Acidic Acidic Nature PEDOT_PSS->Acidic Spiro Spiro-OMeTAD Crystallization Crystallization Spiro->Crystallization Additive_Degradation Additive Degradation Spiro->Additive_Degradation PTAA PTAA PTAA->Additive_Degradation NiO NiO Chemical_Reaction Interfacial Reactions NiO->Chemical_Reaction Less Prone CuSCN CuSCN Potential_Degradation Potential-Induced Degradation CuSCN->Potential_Degradation PCE_loss PCE Loss Hygroscopic->PCE_loss Component_Corrosion Component Corrosion Acidic->Component_Corrosion Increased_Recombination Increased Recombination Crystallization->Increased_Recombination Additive_Degradation->PCE_loss Potential_Degradation->PCE_loss Increased_Recombination->PCE_loss Component_Corrosion->PCE_loss

Degradation pathways for common organic and inorganic hole transport layers.

Conclusion: Selecting the Right HTL for Enhanced Stability

The long-term stability of optoelectronic devices is a multifaceted challenge where the choice of the hole transport layer is a critical determinant.

  • Inorganic HTLs , such as NiO and CuSCN , generally exhibit superior intrinsic thermal and chemical stability compared to their organic counterparts.[10][11][12] This makes them highly promising candidates for applications demanding long operational lifetimes under harsh conditions. However, challenges such as optimizing interfacial contacts and mitigating potential-induced degradation, as seen with CuSCN, need to be addressed.

  • Organic HTLs like Spiro-OMeTAD and PTAA have enabled high-efficiency devices, but their long-term stability, particularly under thermal stress, remains a concern.[2][9] The hygroscopic nature of additives often used with these materials can also accelerate degradation.[3] However, ongoing research into modifying these organic HTLs, for instance by incorporating hydrophobic polymers like PMMA with Spiro-OMeTAD, is paving the way for more robust organic options.[4][5][6]

  • PEDOT:PSS , while widely used due to its ease of processing and high conductivity, presents significant stability challenges due to its acidic and hygroscopic properties.[1]

Ultimately, the optimal HTL choice will depend on the specific application, device architecture, and the operational environment. This guide provides a foundational understanding and a data-driven comparison to assist researchers in making informed decisions to advance the development of stable and reliable optoelectronic technologies.

References

A Comparative Guide to the Antioxidant Efficacy of 1,3,5-Tris(diphenylamino)benzene and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antioxidant efficacy of the aromatic amine 1,3,5-Tris(diphenylamino)benzene (TDAB) against widely used commercial antioxidants. Due to the distinct areas of application and evaluation methodologies, this comparison is presented in two contexts: the industrial performance of TDAB at elevated temperatures and the biological antioxidant potential of commercial standards such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C).

While direct comparative data for TDAB using standard biological antioxidant assays (DPPH, ABTS, ORAC) is not available in the current body of scientific literature, this guide summarizes the existing performance data for TDAB in its intended high-temperature applications and contrasts it with the well-established antioxidant capacities of commercial antioxidants in biological and food science contexts.

Section 1: Data Presentation

The following tables summarize the available quantitative data for this compound and common commercial antioxidants. It is crucial to note that the experimental conditions and assessment methods for TDAB are fundamentally different from those used for the commercial antioxidants, reflecting their distinct applications.

Table 1: Antioxidant Performance of this compound in Industrial Applications

CompoundTest MethodApplication EnvironmentKey Findings
This compound (TDAB) Rotary Oxygen Bomb Test, Pressurized Differential Scanning CalorimetrySynthetic Ester Oils (Lubricants)Exhibits better antioxidation ability at elevated temperatures (150°C and 210°C) compared to the commercial antioxidant diphenylamine.[1][2]
TDAB and its derivatives show potential as effective high-temperature antioxidants.[1]

Table 2: Comparative Antioxidant Efficacy of Commercial Antioxidants in Biological Assays

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC Value)ORAC Assay (µM TE/g)Primary Application Context
Butylated Hydroxytoluene (BHT) Varies by studyVaries by studyLower than Trolox[3]Food preservation, cosmetics, pharmaceuticals
Trolox Varies by study1.0 (Standard)Standard for comparisonAntioxidant capacity standard in biological and food science research[4][5]
Ascorbic Acid (Vitamin C) 3.37 µg/ml[6]Varies by studyVaries by studyDietary supplements, food and beverage industry, pharmaceuticals[6][7][8]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a substance relative to the standard Trolox. ORAC (Oxygen Radical Absorbance Capacity) measures the antioxidant scavenging activity against peroxyl radicals.

Section 2: Experimental Protocols

Detailed methodologies for the key experiments cited for the assessment of antioxidant activity in a biological context are provided below.

2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[9][10]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[9]

  • Procedure:

    • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.

    • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.

    • The test compound/standard is mixed with the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, also known as the TEAC assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11][12]

  • Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically at approximately 734 nm.[12]

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

    • Various concentrations of the test compound and a standard (Trolox) are prepared.

    • The test compound/standard is added to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition of absorbance is calculated.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

2.3 ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.[13][14]

  • Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. Peroxyl radicals are generated by a radical initiator (e.g., AAPH). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14][15]

  • Procedure:

    • A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard (Trolox) in a multi-well plate.

    • The plate is incubated at 37°C.

    • A peroxyl radical generator (AAPH) is added to initiate the reaction.

    • The fluorescence decay is measured kinetically at an emission wavelength of 520 nm with an excitation wavelength of 485 nm.

    • The area under the curve (AUC) is calculated for the blank, standard, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.

Section 3: Mandatory Visualization

The following diagrams illustrate the general experimental workflow for assessing antioxidant efficacy using the DPPH assay and the signaling pathway of cellular response to oxidative stress.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 Value Spectro->Calc

Caption: General experimental workflow for the DPPH radical scavenging assay.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Neutralization Neutralization of ROS ROS->Neutralization targeted by Antioxidants Antioxidants (e.g., Vitamin C, BHT, Trolox) Antioxidants->Neutralization facilitate Reduced_Damage Reduced Cellular Damage Neutralization->Reduced_Damage leads to

Caption: Simplified signaling pathway of antioxidant action against oxidative stress.

References

A Comparative Analysis of the Experimental and Theoretical Properties of 1,3,5-Tris(diphenylamino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and theoretical properties of 1,3,5-Tris(diphenylamino)benzene (TDAB), a molecule of significant interest in materials science and antioxidant applications. Due to the limited availability of direct experimental data for TDAB in some areas, this report also includes data from closely related compounds and outlines standard experimental protocols for its characterization. This guide serves as a valuable resource for researchers working with TDAB and similar compounds.

Physicochemical Properties

This compound is a star-shaped organic molecule with a central benzene ring symmetrically substituted with three diphenylamino groups. This structure imparts unique electronic and thermal properties.

PropertyValueReference
Molecular Formula C₄₂H₃₃N₃
Molecular Weight 579.73 g/mol
Melting Point 252-256 °C
Appearance Solid-
Electrochemical Properties: A Comparative Overview
CompoundParameterExperimental Value (V vs. Ag)Solvent
1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene (TMPB) First Oxidation Potential (E¹ₒₓ)0.161Dichloromethane (DCM)
Second Oxidation Potential (E²ₒₓ)0.495Dichloromethane (DCM)
Third Oxidation Potential (E³ₒₓ)1.128Dichloromethane (DCM)
First Oxidation Potential (E¹ₒₓ)0.533N,N-dimethylformamide (DMF)
Second Oxidation Potential (E²ₒₓ)0.766N,N-dimethylformamide (DMF)
Diphenylamine Oxidation Potential~0.8 (vs. SCE)Acetonitrile

Note: The oxidation potentials for TMPB are from a study by Compton et al.[1] The value for diphenylamine is a typical literature value and can vary with experimental conditions.

Theoretical Electrochemical Properties:

While specific theoretical calculations for the oxidation potential of TDAB were not found, such predictions are typically performed using computational quantum chemistry methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common approach to calculate the ionization potential and electron affinity, from which the redox potentials can be estimated. These calculations provide a theoretical framework to understand the electronic structure and reactivity of the molecule.

Spectroscopic Properties

Experimental UV-Vis Absorption and Fluorescence:

Specific experimental UV-Vis absorption and fluorescence emission spectra for this compound were not identified in the surveyed literature. Generally, molecules with extended π-conjugation like TDAB are expected to exhibit strong absorption in the UV region and potentially fluoresce in the visible region.

Theoretical Spectroscopic Properties:

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method to predict the electronic absorption and emission spectra of organic molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state, the fluorescence emission wavelength can be predicted.

Thermal Properties

Experimental Thermal Analysis (TGA/DSC):

Theoretical Thermal Stability:

Computational methods can be employed to predict bond dissociation energies, which can provide insights into the thermal stability of a molecule. By identifying the weakest bonds, one can estimate the initial decomposition pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize the properties of this compound.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of TDAB.

Materials:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Analyte: 1-5 mM solution of TDAB in the electrolyte solution.

Procedure:

  • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the dissolved TDAB.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • A potential is swept linearly from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential.

  • The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.

  • The oxidation and reduction peak potentials are determined from the voltammogram. The half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials for a reversible process.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the electronic absorption and emission properties of TDAB.

Materials:

  • UV-Vis Spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent: A suitable UV-grade solvent in which TDAB is soluble (e.g., dichloromethane, chloroform, or THF).

  • Analyte: A dilute solution of TDAB in the chosen solvent (typically in the micromolar concentration range).

Procedure:

  • Absorption: A baseline spectrum of the pure solvent is recorded. The absorption spectrum of the TDAB solution is then measured over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λₘₐₓ) is determined.

  • Fluorescence: The sample is excited at its λₘₐₓ (or another suitable absorption wavelength). The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λₑₘ) is determined.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To evaluate the thermal stability and phase transitions of TDAB.

Materials:

  • TGA instrument.

  • DSC instrument.

  • Sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., nitrogen or argon).

  • Analyte: A small amount of solid TDAB (typically 2-10 mg).

Procedure:

  • TGA: The TDAB sample is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas. The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

  • DSC: The TDAB sample is placed in a DSC pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate under an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature. The melting point (Tₘ) and any other phase transitions can be identified from the DSC thermogram.

Visualization of Hole Transport Mechanism

As a hole-transporting material, this compound plays a crucial role in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. The following diagram illustrates the fundamental process of hole injection and transport in a simplified OLED structure.

Hole_Transport_in_OLED cluster_recombination Recombination Zone Anode Anode (e.g., ITO) HTL Hole Transport Layer (this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection

Caption: Hole transport pathway in a simplified OLED device.

Conclusion

This compound is a versatile molecule with promising applications in materials science and as a high-temperature antioxidant. While a comprehensive set of experimental data for TDAB itself is not fully available in the public domain, analysis of closely related compounds and established experimental protocols provide a strong foundation for its further investigation. The combination of experimental characterization and theoretical modeling will be crucial in fully elucidating the structure-property relationships of TDAB and guiding the design of new and improved materials.

References

side-by-side comparison of solution-processed versus vacuum-deposited 1,3,5-Tris(diphenylamino)benzene layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of 1,3,5-Tris(diphenylamino)benzene (TDAB) layers fabricated through solution-processing and vacuum-deposition techniques. TDAB is a star-shaped, hole-transporting small molecule widely utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] The choice of deposition method significantly influences the morphological, electrical, and thermal properties of the resulting thin films, thereby impacting overall device performance. This comparison aims to provide researchers with the necessary data and methodologies to select the optimal deposition technique for their specific applications.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for TDAB layers prepared by solution-processing and vacuum-deposition. It is important to note that direct comparative studies for TDAB are limited; therefore, some data points are inferred from studies on similar triphenylamine-based hole transport materials.

Parameter Solution-Processed TDAB Vacuum-Deposited TDAB Key Considerations
Film Morphology Typically amorphous or polycrystalline with potential for pinholes and solvent residue. Morphology is highly dependent on solvent, concentration, and spin speed.[3][4]Generally uniform, pinhole-free, and can be amorphous or crystalline depending on deposition conditions.[5] Substrate temperature and deposition rate are critical parameters.[6]Crystalline films may offer better charge transport but can also introduce grain boundaries that act as traps.[5] Amorphous films provide isotropic charge transport.[7]
Hole Mobility (μh) Generally lower, in the range of 10⁻⁵ to 10⁻³ cm²/Vs. Can be influenced by solvent choice and post-deposition annealing.[8]Typically higher, in the range of 10⁻⁴ to 10⁻² cm²/Vs. Less dependent on post-processing.[9][10]Higher hole mobility is crucial for efficient charge extraction in devices, leading to lower operating voltages and higher power conversion efficiencies.
Thermal Stability May be lower due to trapped solvent molecules and less dense film structure. Annealing can improve stability but may also induce unwanted crystallization.[11][12]Generally higher due to the absence of solvents and the formation of a more compact film. TDAB has a melting point of 252-256 °C.High thermal stability is critical for the long-term operational lifetime of electronic devices.
Device Performance (OLEDs) Can achieve good performance, but often lower efficiency and shorter lifetime compared to vacuum-deposited counterparts due to morphological defects and impurities.[13][14][15]The standard for high-performance OLEDs, offering higher efficiency, brightness, and longer operational stability.[13]Solution-processing offers potential for low-cost, large-area fabrication, while vacuum deposition provides superior device characteristics.[16]
Device Performance (PSCs) Commonly used in inverted PSC architectures. Performance is sensitive to the interface between the TDAB layer and the perovskite.Used in both conventional and inverted PSC architectures, often leading to higher power conversion efficiencies and better stability.[17][18]The uniformity and quality of the hole transport layer are critical for efficient hole extraction and minimizing recombination losses at the interface.
Cost & Scalability Low-cost equipment (spin-coater), suitable for large-area and roll-to-roll processing.High-cost high-vacuum equipment, batch processing, which can be a limitation for large-scale production.[6]The choice of deposition method is often a trade-off between performance and manufacturing cost.

Experimental Protocols

Detailed methodologies for the deposition of TDAB layers are crucial for reproducibility and optimization. Below are standard protocols for both solution-based spin coating and high-vacuum thermal evaporation.

Solution-Processing: Spin Coating Protocol

This method is favored for its simplicity and low cost. The quality of the film is highly dependent on the optimization of several parameters.[3]

Materials and Equipment:

  • This compound (TDAB) powder[1]

  • High-purity solvent (e.g., chlorobenzene, toluene, or a mixture)

  • Spin-coater

  • Hotplate

  • Substrates (e.g., ITO-coated glass)

  • Ultrasonic bath

  • Nitrogen or argon gas source

Procedure:

  • Substrate Cleaning: Substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. They are then dried with a stream of nitrogen or argon.

  • Solution Preparation: Prepare a solution of TDAB in a suitable solvent. The concentration will influence the final film thickness and typically ranges from 5 to 20 mg/mL. The solution should be stirred or sonicated until the TDAB is fully dissolved.

  • Spin Coating:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense a controlled volume of the TDAB solution onto the center of the substrate.

    • Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The spin speed is a key parameter for controlling film thickness.[19]

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-30 minutes) in an inert atmosphere (e.g., a glovebox) to remove residual solvent and improve film quality.[12]

Vacuum-Deposition: Thermal Evaporation Protocol

This technique is the industry standard for high-performance organic electronic devices, producing highly uniform and pure thin films.[6]

Materials and Equipment:

  • This compound (TDAB) powder[1]

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Effusion cell (e.g., quartz or tantalum boat)

  • Substrates (e.g., ITO-coated glass)

  • Substrate holder with heating capabilities

Procedure:

  • Substrate Preparation: Follow the same cleaning procedure as for spin coating.

  • System Loading:

    • Load the TDAB powder into the effusion cell.

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

  • Pump Down: Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules.

  • Deposition:

    • Heat the effusion cell gradually to the sublimation temperature of TDAB.

    • Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.

    • The substrate can be heated during deposition to control film morphology.

  • Cool Down and Venting: Once the desired thickness is achieved, close the shutter to the source and allow the system to cool down before venting with an inert gas like nitrogen.[20]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two deposition techniques.

G Solution-Processing Workflow for TDAB Layer sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sol_prep TDAB Solution Preparation (e.g., in Chlorobenzene) sub_clean->sol_prep Parallel Step spin_coat Spin Coating (e.g., 3000 rpm, 60s) sol_prep->spin_coat anneal Post-Deposition Annealing (e.g., 100°C, 15 min) spin_coat->anneal characterization Film Characterization anneal->characterization

Caption: Workflow for solution-processed TDAB film fabrication.

G Vacuum-Deposition Workflow for TDAB Layer sub_clean Substrate Cleaning load Load TDAB & Substrates sub_clean->load pump Evacuate to High Vacuum (< 10⁻⁶ Torr) load->pump deposit Thermal Evaporation (Rate: 0.5 Å/s) pump->deposit cool_vent Cool Down & Vent deposit->cool_vent characterization Film Characterization cool_vent->characterization

Caption: Workflow for vacuum-deposited TDAB film fabrication.

G Comparison of Deposition Techniques for TDAB cluster_solution Solution-Processing cluster_vacuum Vacuum-Deposition sp_adv Advantages: - Low Cost - High Throughput - Scalable sp_disadv Disadvantages: - Lower Film Quality - Solvent Impurities - Lower Device Performance vd_adv Advantages: - High Purity Films - Excellent Uniformity - Superior Device Performance vd_disadv Disadvantages: - High Cost - Slow Process - Batch Processing

Caption: Advantages and disadvantages of each deposition method.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,3,5-Tris(diphenylamino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling 1,3,5-Tris(diphenylamino)benzene. The following procedures are based on general laboratory safety standards and information for similar chemical compounds. It is crucial to note that a comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all personnel should handle this chemical with caution and adhere to the principle of "as low as reasonably practicable" (ALARP) for exposure. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound, particularly in its powdered form, to prevent inhalation and skin contact.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendationJustification
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Viton™ or Neoprene) over a standard nitrile inner glove.Aromatic amines can penetrate standard nitrile gloves. Double-gloving provides an extra layer of protection against potential splashes and contamination during glove removal.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling the solid powder or preparing solutions.Protects against dust particles and chemical splashes. A face shield offers a broader barrier of protection for the entire face.
Skin and Body Protection A chemical-resistant lab coat, worn over personal clothing. For larger quantities, chemical-resistant coveralls are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of the solid powder must be conducted within a certified chemical fume hood. A NIOSH-approved N95 or higher-rated respirator is recommended as an additional precaution.The powdered form presents an inhalation hazard. A fume hood provides primary containment, while a respirator offers personal respiratory protection.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls:
  • Fume Hood: All weighing, dispensing, and solution preparation must be performed in a certified chemical fume hood.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

Weighing and Dispensing (Solid Form):
  • Don all required PPE before entering the designated handling area.

  • Use a disposable weighing boat or clean, tared glassware to prevent contamination.

  • Handle the container of this compound with care to avoid generating dust.

  • Slowly and carefully transfer the desired amount of the solid.

  • Immediately and securely close the primary container after dispensing.

  • Clean any residual powder from the spatula and weighing area using a dampened paper towel (with a suitable solvent like isopropanol) and dispose of it as hazardous waste.

Solution Preparation:
  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • If heating is required, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames as the solid is combustible.

  • Ensure the solution is well-mixed before use.

Post-Procedure and Decontamination:
  • Allow all equipment to cool to room temperature within the fume hood before cleaning.

  • Decontaminate all glassware and surfaces that may have come into contact with the chemical. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste, followed by a thorough wash with soap and water.

  • Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, face shield, lab coat, inner gloves, goggles, respirator).

  • Dispose of all single-use PPE as contaminated hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be considered hazardous.

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed, and compatible container.

    • Contaminated items such as weighing boats, filter paper, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Place all used disposable PPE, including gloves, disposable lab coats, and respirator cartridges, in a sealed bag and then into a designated hazardous waste container.

  • Container Management:

    • All hazardous waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

    • Arrange for waste pickup with your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue
Molecular Formula C₄₂H₃₃N₃
Molecular Weight 579.73 g/mol
Appearance Solid powder
Melting Point 252-256 °C
Storage Class 11 - Combustible Solids

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Locate Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weigh Solid prep_spill_kit->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->post_decontaminate post_ppe_removal Proper PPE Removal post_decontaminate->post_ppe_removal disposal_solid Segregate Solid Waste post_ppe_removal->disposal_solid disposal_liquid Segregate Liquid Waste post_ppe_removal->disposal_liquid disposal_ppe Segregate Contaminated PPE post_ppe_removal->disposal_ppe disposal_pickup Arrange for EHS Pickup disposal_solid->disposal_pickup disposal_liquid->disposal_pickup disposal_ppe->disposal_pickup

Caption: Safe Handling Workflow for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(diphenylamino)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(diphenylamino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.